molecular formula C27H40O3 B13838304 Calcipotriol Impurity C

Calcipotriol Impurity C

カタログ番号: B13838304
分子量: 412.6 g/mol
InChIキー: LWQQLNNNIPYSNX-WYBNCDQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcipotriol Impurity C is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H40O3

分子量

412.6 g/mol

IUPAC名

trans-(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24-,25-,26+,27-/m1/s1

InChIキー

LWQQLNNNIPYSNX-WYBNCDQSSA-N

異性体SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C

正規SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is of significant interest. This impurity is the geometric isomer of Calcipotriol at the C5-C6 double bond, possessing a (5E,7E) configuration as opposed to the (5Z,7E) configuration of the active pharmaceutical ingredient (API). The presence and control of Impurity C are critical aspects of drug quality and manufacturing, as isomers can exhibit different toxicological and pharmacological profiles.[] This technical guide provides a comprehensive overview of the synthesis and isolation of this compound, presenting detailed experimental methodologies, quantitative data, and visual workflows to aid researchers in its preparation and characterization.

Chemical Profile of this compound

A clear understanding of the chemical identity of this compound is fundamental for its synthesis and analysis.

PropertyValue
Systematic Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol
Common Names This compound, (5E)-Calcipotriol, Calcipotriene Related Compound C
CAS Number 113082-99-8[2]
Molecular Formula C27H40O3[2]
Molecular Weight 412.6 g/mol [2]
Appearance Off-white solid[2]
Solubility Soluble in methanol and DMSO[2]
Purity (Commercial) Typically ≥95% by HPLC[][2]

Synthesis of this compound

The synthesis of this compound is intrinsically linked to the overall synthesis of Calcipotriol itself. In many synthetic routes, the (5E,7E)-isomer (Impurity C) is a key intermediate that is later converted to the desired (5Z,7E)-isomer (Calcipotriol) via photoisomerization. The following sections outline a general synthetic strategy.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the construction of the basic carbon skeleton with the desired side chain and the subsequent stereochemical modifications to yield the final product. A common approach involves the Wittig or Wittig-Horner reaction to couple the A-ring and the CD-ring fragments, followed by stereoselective reduction and deprotection steps.

Synthesis_Pathway A_ring A-Ring Synthon Wittig Wittig/Wittig-Horner Reaction A_ring->Wittig CD_ring CD-Ring Synthon (C-22 Aldehyde) CD_ring->Wittig Intermediate_1 Protected (5E,7E)-24-keto Intermediate Wittig->Intermediate_1 Reduction Stereoselective Reduction Intermediate_1->Reduction Intermediate_2 Protected Calcipotriol Impurity C Reduction->Intermediate_2 Deprotection Deprotection Intermediate_2->Deprotection Impurity_C Calcipotriol Impurity C Deprotection->Impurity_C Isolation_Workflow Crude Crude Calcipotriol (containing Impurity C) Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fraction Fraction Collection Prep_HPLC->Fraction Analysis Purity Analysis (Analytical HPLC) Fraction->Analysis Evaporation Solvent Evaporation Fraction->Evaporation Analysis->Fraction Pool pure fractions Pure_Impurity_C Pure Calcipotriol Impurity C Evaporation->Pure_Impurity_C

References

Calcipotriol Impurity C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113082-99-8

This technical guide provides an in-depth overview of Calcipotriol Impurity C, a significant process-related impurity and photodegradation product of the active pharmaceutical ingredient (API) Calcipotriol.[] Intended for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, analytical methodologies for detection and quantification, and the known biological context of this impurity.

Chemical and Physical Properties

This compound, also known as (5E)-Calcipotriol or Calcipotriene USP Related Compound C, is a geometric isomer of Calcipotriol.[2][3] It shares the same molecular formula and molecular weight as the parent drug but differs in the stereochemistry of the triene system. This seemingly minor structural change can potentially impact the compound's biological activity and must be carefully monitored and controlled during drug manufacturing.[]

PropertyValueReference
Chemical Name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[2][4]
CAS Number 113082-99-8[3][5][6][7][8]
Molecular Formula C27H40O3[5][6][7][8]
Molecular Weight 412.6 g/mol [5]
Appearance White to Off-White Solid[3][4]
Solubility Soluble in DMSO and Methanol[4][9]
Storage 2-8°C, protect from light, stored under an inert atmosphere.[3][4][5]

Formation and Synthesis

This compound is primarily formed through two pathways: as a byproduct during the synthesis of Calcipotriol and as a degradation product upon exposure to light (photochemical isomerization).[] The synthesis of Calcipotriol itself is a complex multi-step process, and variations in reaction conditions can lead to the formation of different isomers, including Impurity C.[10][11][12]

The photochemical instability of Calcipotriol is a key factor in the formation of Impurity C. Exposure to UV radiation can induce isomerization of the 5Z,7E-triene system in Calcipotriol to the 5E,7E configuration of Impurity C.[13][14]

A logical workflow for the formation and control of this compound during drug development is outlined below:

cluster_synthesis Synthesis Stage cluster_degradation Degradation Stage start Calcipotriol Synthesis (Multi-step) process Process-Related Impurity Formation start->process impurity_c This compound process->impurity_c api Calcipotriol API light Exposure to Light (UV) api->light photo Photochemical Isomerization light->photo photo->impurity_c control Analytical Control (HPLC, LC-MS) impurity_c->control

Formation and Control of this compound.

Analytical Methodologies

The detection and quantification of this compound are critical for ensuring the quality and safety of Calcipotriol drug products. Stability-indicating high-performance liquid chromatography (HPLC) methods are the primary analytical tools employed for this purpose.[13][15][16][17]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a reversed-phase HPLC method capable of separating this compound from the parent drug and other related substances.[13][15][16][18]

Chromatographic Conditions:

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
Detection UV at 264 nm
Column Temperature 50°C
Flow Rate 1.0 mL/min

Sample Preparation:

  • Accurately weigh and dissolve the Calcipotriol sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • For ointment formulations, extract the drug and impurities using a validated procedure, which may involve sonication and centrifugation.[17]

  • Filter the final solution through a 0.45 µm filter before injection.

Data Analysis:

The quantification of this compound is performed by comparing the peak area of the impurity in the sample chromatogram to that of a certified reference standard of this compound. The relative retention time (RRT) is used for peak identification.

Spectroscopic Characterization

Detailed spectroscopic data for this compound, such as 1H and 13C NMR, Infrared (IR), and Mass Spectrometry (MS) fragmentation patterns, are essential for its unequivocal identification. While some commercial suppliers of the reference standard may provide this data upon purchase, it is not widely available in the public domain.[4] The general approach for characterization involves:

  • NMR Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.[19][20][21][22][23]

  • Mass Spectrometry: LC-MS is employed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For Calcipotriol, a precursor to product ion transition of m/z 411.1 → 393.5 has been reported.[24]

  • Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

An experimental workflow for the identification and characterization of this compound is depicted below:

cluster_separation Separation cluster_identification Identification & Characterization sample Drug Substance or Product Sample hplc Stability-Indicating HPLC sample->hplc impurity_peak Impurity C Peak hplc->impurity_peak uv UV Detection (264 nm) structure Structural Elucidation and Confirmation uv->structure ms Mass Spectrometry (LC-MS) ms->structure nmr NMR Spectroscopy (1H, 13C) nmr->structure ir IR Spectroscopy ir->structure impurity_peak->uv impurity_peak->ms impurity_peak->nmr impurity_peak->ir

Workflow for the Analysis of this compound.

Biological Context and Signaling Pathways

The biological activity of this compound has not been extensively studied and reported in publicly available literature. However, its structural similarity to Calcipotriol suggests that it may interact with the Vitamin D Receptor (VDR), the primary target of Calcipotriol.[5][25]

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[26] This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.[26]

Computational docking studies have suggested that some degradation products of Calcipotriol may bind to the VDR and are predicted to be non-toxic.[27] However, experimental validation of the VDR binding affinity and the specific agonist or antagonist activity of this compound is lacking. Given that other vitamin D isomers with a (5E, 7E) triene geometry have shown enhanced biological activity, further investigation into the pharmacological profile of Impurity C is warranted.[14]

The established signaling pathway for the parent compound, Calcipotriol, is illustrated below:

cluster_cell Target Cell (e.g., Keratinocyte) cluster_effects Biological Effects Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to Gene Gene Transcription Modulation VDRE->Gene Response Cellular Response Gene->Response Proliferation Decreased Cell Proliferation Response->Proliferation Differentiation Increased Cell Differentiation Response->Differentiation Inflammation Modulation of Inflammation Response->Inflammation

Signaling Pathway of Calcipotriol via the VDR.

Conclusion

This compound is a critical quality attribute of Calcipotriol that requires careful control and monitoring. Its formation as both a process-related impurity and a photodegradation product necessitates robust analytical methods for its detection and quantification. While its chemical properties are well-defined, a comprehensive understanding of its biological activity, particularly its interaction with the Vitamin D Receptor, requires further experimental investigation. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this compound.

References

Physicochemical Properties of Calcipotriol Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. Calcipotriol Impurity C, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known related substance of Calcipotriol. A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the overall quality of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Introduction

The therapeutic efficacy of Calcipotriol is attributed to its ability to modulate keratinocyte proliferation and differentiation. During the synthesis of Calcipotriol, or through degradation, various impurities can arise. This compound is an isomer of Calcipotriol, and its presence in the drug substance needs to be monitored and controlled within acceptable limits as defined by pharmacopeias. This document serves as a technical resource for professionals involved in the research, development, and quality control of Calcipotriol, providing key data and methodologies related to Impurity C.

Physicochemical Properties

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene[2]
CAS Number 113082-99-8[1][2]
Molecular Formula C27H40O3[1][2]
Molecular Weight 412.61 g/mol [1][2]
Appearance Off-white solid[3]
Melting Point Approximately 122 °C (for (5E)-Calcipotriene)[4]
Purity (by HPLC) 95%[]
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Methanol Soluble[3]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL-
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL-
Table 3: Chromatographic and Spectroscopic Properties of this compound
PropertyValueSource(s)
UV λmax ~260 nm (for the related pre-calcipotriol)[][6]
pKa Data not available
logP Data not available
IR Spectral Data Data not available in public literature
NMR Spectral Data Data not available in public literature
Mass Spectrometry Data Data not available in public literature

Experimental Protocols

This section outlines detailed methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

A stability-indicating RP-HPLC method has been developed for the separation of Calcipotriol and its impurities, including Impurity C.[][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 50°C.[6]

  • Mobile Phase:

    • Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

    • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B
    0.1 1.0 98 2
    2.0 1.0 98 2
    15.0 1.0 70 30
    28.0 1.0 70 30
    30.0 1.0 72 28
    55.0 2.0 5 95
    62.0 2.0 5 95
    65.0 1.0 92 8

    | 70.0 | 1.0 | 92 | 8 |

  • Detection: UV at 264 nm for Calcipotriol and its related impurities.[6]

  • Injection Volume: 20 µL.[6]

  • Diluent: Acetonitrile:Water (95:5 v/v).[6]

Melting Point Determination

While a specific experimental value for this compound is cited as approximately 122 °C for a synonym, a general protocol for its determination would follow standard pharmacopeial methods.

  • Apparatus: Capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, DMSO, buffered solutions) in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: A solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the potassium bromide (KBr) pellet method. The sample is mixed with KBr powder and compressed into a thin pellet. The spectrum is recorded to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6), and spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Physical Properties cluster_3 Spectroscopic Characterization cluster_4 Data Interpretation and Reporting Sample_Acquisition Acquire this compound Standard Preliminary_Checks Appearance and Physical State Sample_Acquisition->Preliminary_Checks HPLC_Purity HPLC Purity and Separation (Method from Sec 3.1) Preliminary_Checks->HPLC_Purity Purity Check Melting_Point Melting Point Determination (Capillary Method) Preliminary_Checks->Melting_Point Solubility_Studies Solubility Profiling (Shake-Flask Method) Preliminary_Checks->Solubility_Studies UV_Vis UV-Vis Spectroscopy (Determine λmax) Preliminary_Checks->UV_Vis Data_Compilation Compile all Physicochemical Data HPLC_Purity->Data_Compilation Melting_Point->Data_Compilation Solubility_Studies->Data_Compilation IR_Spectroscopy Infrared Spectroscopy (Functional Group Analysis) UV_Vis->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (1H, 13C for Structure) IR_Spectroscopy->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (Molecular Weight & Fragmentation) NMR_Spectroscopy->Mass_Spectrometry Mass_Spectrometry->Data_Compilation Technical_Report Generate Technical Guide/Whitepaper Data_Compilation->Technical_Report

Caption: Workflow for the physicochemical characterization of this compound.

Degradation Pathway and Formation

Calcipotriol is known to be sensitive to heat and light.[7] this compound, being the (5E,7E) isomer, can be formed during the synthesis process or as a degradation product of Calcipotriol (which is the 5Z,7E isomer) through isomerization. Forced degradation studies on Calcipotriol have shown that it degrades under acidic, basic, oxidative, photolytic, and thermal conditions.[] The formation of various isomers, including Impurity C, is a potential outcome of these degradation pathways.

Degradation_Pathway Calcipotriol Calcipotriol (5Z,7E isomer) Impurity_C This compound (5E,7E isomer) Calcipotriol->Impurity_C Isomerization (Heat, Light) Other_Degradants Other Degradation Products Calcipotriol->Other_Degradants Oxidation, Hydrolysis

Caption: Simplified degradation pathway of Calcipotriol leading to Impurity C.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While key identifiers and some physical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data (IR, NMR, MS) and experimentally determined pKa and logP values. The provided experimental protocols offer a starting point for laboratories to perform their own characterization of this impurity. A comprehensive understanding of these properties is essential for the development of effective control strategies, ensuring the quality, safety, and efficacy of Calcipotriol drug products. Further research to fill the existing data gaps is encouraged to enhance the collective knowledge base for this important pharmaceutical compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5E)-Calcipotriol, a critical process-related impurity encountered during the synthesis and storage of the active pharmaceutical ingredient (API) Calcipotriol. Understanding the formation, identification, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of Calcipotriol drug products.

Introduction to Calcipotriol and the Significance of (5E)-Calcipotriol

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation. (5E)-Calcipotriol, also known as Calcipotriol Impurity C in the European Pharmacopoeia (EP) and Calcipotriene Related Compound C in the United States Pharmacopeia (USP), is a geometric isomer of the active (5Z)-Calcipotriol.[2][3][4][5] The presence of this impurity beyond established limits can impact the drug's quality and potentially its therapeutic profile. Therefore, stringent control and accurate monitoring of (5E)-Calcipotriol levels are mandated by regulatory authorities.

Formation Pathways of (5E)-Calcipotriol

The primary mechanism for the formation of (5E)-Calcipotriol is through the photochemical isomerization of the thermodynamically less stable (5Z)-Calcipotriol. Exposure to light, particularly UV radiation, can induce this conversion. This isomerization can occur both during the manufacturing process and upon storage of the drug substance or product if not adequately protected from light.[6]

cluster_formation Formation of (5E)-Calcipotriol Calcipotriol_5Z (5Z)-Calcipotriol (Active Ingredient) Calcipotriol_5E (5E)-Calcipotriol (Impurity) Calcipotriol_5Z->Calcipotriol_5E Photoisomerization (UV Light)

Caption: Formation of (5E)-Calcipotriol impurity from (5Z)-Calcipotriol.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for (5E)-Calcipotriol in Calcipotriol drug substance. Adherence to these limits is mandatory for product release and to ensure patient safety.

PharmacopeiaImpurity NameAcceptance Criterion
European Pharmacopoeia (EP)This compound≤ 1.0%[3]
United States Pharmacopeia (USP)Calcipotriene Related Compound CLimit to be confirmed from current USP monograph

Analytical Methodologies for Detection and Quantification

Accurate and precise analytical methods are crucial for the detection and quantification of (5E)-Calcipotriol. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.

Representative HPLC Method

A robust HPLC method is essential for separating (5E)-Calcipotriol from the parent drug and other related substances.

cluster_workflow Analytical Workflow for (5E)-Calcipotriol Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC Analysis Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (e.g., 264 nm) Separation->Detection Quantification Quantification (Peak Area Integration) Detection->Quantification

Caption: A typical analytical workflow for quantifying (5E)-Calcipotriol.

Experimental Protocol: HPLC Method for the Determination of (5E)-Calcipotriol

This protocol is a representative example based on commonly used methods. Method validation in accordance with ICH guidelines is required before implementation.

Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL

| Column Temperature | 30 °C |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of (5E)-Calcipotriol reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the Calcipotriol drug substance sample in the mobile phase to a similar concentration as the standard.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peaks based on their retention times relative to the standard. Quantify the amount of (5E)-Calcipotriol in the sample by comparing its peak area to that of the standard.

Calcipotriol's Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Understanding this pathway is crucial for appreciating the biological context of the active pharmaceutical ingredient.

cluster_pathway Vitamin D Receptor (VDR) Signaling Pathway Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Regulates Response Cellular Response (e.g., Inhibition of Proliferation, Induction of Differentiation) Transcription->Response

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol.

Upon entering the cell, Calcipotriol binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[7][8][9] This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10][11] This binding modulates the transcription of genes involved in cellular processes such as proliferation, differentiation, and inflammation, leading to the therapeutic effect in psoriasis.

Conclusion

The control of (5E)-Calcipotriol is a critical aspect of ensuring the quality and safety of Calcipotriol drug products. This technical guide has provided a comprehensive overview of the formation, regulatory limits, and analytical control of this process-related impurity. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working with Calcipotriol to ensure the development of robust manufacturing processes and stable formulations that consistently meet regulatory expectations and safeguard patient health.

References

An In-depth Technical Guide on the Potential Biological Activity of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Calcipotriol and Its Impurities

Calcipotriol is a cornerstone in the management of plaque psoriasis.[2][3] Its mechanism of action involves binding to the VDR, a member of the steroid/thyroid nuclear receptor superfamily.[1][7] This interaction modulates the transcription of genes related to cell proliferation and differentiation, helping to normalize the abnormal keratinocyte growth characteristic of psoriasis.[1][5] While calcipotriol has an affinity for the VDR comparable to the endogenous active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), it is significantly less active (less than 1%) in regulating systemic calcium metabolism, making it safer for topical application.[1][3][4][7]

The synthesis of a complex molecule like calcipotriol is a multi-step process where side reactions can generate process-related impurities, such as isomers, that may have different pharmacological and toxicological profiles than the API.[] Calcipotriol Impurity C is identified as one such compound.

Identity of this compound:

  • Chemical Name: (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[8] It is also referred to as (5E)-Calcipotriol.[9][10]

  • CAS Number: 113082-99-8.[][8][9][10]

  • Molecular Formula: C27H40O3.[8][11]

  • Molecular Weight: 412.6 g/mol .[8][11]

Structurally, it is an isomer of calcipotriol. The key distinction lies in the stereochemistry of the double bond at the C5-C6 position. While calcipotriol is the (5Z) isomer, Impurity C is the (5E) isomer. This seemingly minor geometric change can have profound effects on the molecule's three-dimensional shape and, consequently, its ability to bind to and activate the VDR.

Postulated Biological Activity Based on the VDR Signaling Pathway

The biological activity of vitamin D analogues is critically dependent on their interaction with the VDR. This interaction initiates a cascade of molecular events leading to a genomic response. Given that this compound is a stereoisomer of calcipotriol, its potential biological activity is best understood in the context of the VDR signaling pathway.

The VDR Signaling Cascade:

  • Ligand Binding: The vitamin D analogue must enter the target cell (e.g., a keratinocyte) and bind to the VDR located in the cytoplasm or nucleus. The affinity of this binding is a primary determinant of potency.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[7]

  • DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The DNA-bound complex recruits co-activator or co-repressor proteins, which ultimately modulate the rate of gene transcription, leading to changes in protein expression that inhibit cell proliferation and promote differentiation.

The critical question for Impurity C is how its (5E) geometry affects its ability to fit into the VDR's ligand-binding pocket. A suboptimal fit would likely result in lower binding affinity, leading to reduced potency as a VDR agonist. It could potentially act as a partial agonist or even an antagonist, although this is less common for isomers of known agonists.

VDR_Signaling_Pathway Ligand_ext Calcipotriol or Impurity C VDR VDR Ligand_ext->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex Heterodimerizes with RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to Gene_Mod Modulation of Gene Transcription VDRE->Gene_Mod Initiates Response Cellular Response: - Proliferation ↓ + Differentiation ↑ Gene_Mod->Response Leads to Experimental_Workflow start Calcipotriol Impurity C assay1 VDR Competitive Binding Assay start->assay1 assay2 VDR Transcriptional Activation Assay start->assay2 assay3 Keratinocyte Proliferation Assay start->assay3 result1 Determine Binding Affinity (IC50) assay1->result1 result2 Determine Potency (EC50) assay2->result2 result3 Determine Functional Efficacy (IC50) assay3->result3 conclusion Characterize Biological Activity Profile result1->conclusion result2->conclusion result3->conclusion

References

Methodological & Application

Application Note: Determination of Calcipotriol Impurity C by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the determination of Calcipotriol Impurity C in bulk drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Calcipotriol, anhydrous, and is suitable for the quantification of related substances. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Calcipotriol.

Introduction

Calcipotriol is a synthetic vitamin D3 analogue used in the treatment of psoriasis. During its synthesis and storage, several impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one of the specified impurities in the European Pharmacopoeia. This application note outlines the HPLC method for the separation and quantification of this impurity.

Experimental

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are based on the European Pharmacopoeia monograph for Calcipotriol, anhydrous.[1]

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.0 mm
Mobile Phase Methanol: Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 264 nm
Injection Volume 20 µL
Run Time Approximately twice the retention time of Calcipotriol (Calcipotriol RT ≈ 13.5 min)
Reagents and Materials
  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Calcipotriol Reference Standard (CRS)

  • This compound reference standard (if available for peak identification)

  • Sample of Calcipotriol bulk drug substance

Standard Solution Preparation

Reference Solution (a) - for quantification of impurities:

  • Accurately weigh about 2.00 mg of Calcipotriol, anhydrous and dissolve in the solvent mixture (Methanol: Water, 70:30 v/v).

  • Dilute to 5.0 mL with the solvent mixture.

  • Dilute 1.0 mL of this solution to 100.0 mL with the solvent mixture.

Reference Solution (c) - for system suitability:

  • Dissolve 1.0 mg of Calcipotriol Monohydrate CRS (containing impurities B, C, and D) in the solvent mixture.

  • Dilute to 2.5 mL with the solvent mixture.

Sample Solution Preparation
  • Accurately weigh about 2.00 mg of the Calcipotriol substance to be examined.

  • Dissolve in the solvent mixture (Methanol: Water, 70:30 v/v) and dilute to 5.0 mL with the same solvent.

System Suitability

The system suitability is assessed using Reference Solution (c). The chromatogram should be similar to the one provided with the Calcipotriol Monohydrate CRS. The peak-to-valley ratio between the peak due to Impurity C and the peak due to Calcipotriol should be a minimum of 1.5.[1] The relative retention time for Impurity C is approximately 0.92 with reference to Calcipotriol.[1]

Data Analysis

The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the sample chromatogram with the peak area of Calcipotriol in the chromatogram of Reference Solution (a).

Method Validation Data

While the European Pharmacopoeia provides the method, detailed public validation data for this compound specifically (linearity, accuracy, precision, LOD, LOQ) is not extensively available in the searched literature. A stability-indicating RP-HPLC method developed by Bhogadi et al. demonstrated the separation of Calcipotriol and its impurities, including Impurity C, and provided validation data for Calcipotriol itself.[2][3] For regulatory purposes, it is essential that the user validates the method for the determination of Impurity C in their laboratory according to ICH guidelines.

Table 2: Summary of a Related Validated Method for Calcipotriol Impurities [2][3]

ParameterBhogadi et al. (2015) Method Details
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran
Column Temperature 50°C
Detection 264 nm for Calcipotriol and its impurities
Calcipotriol LOD 0.002 µg/mL
Calcipotriol LOQ 0.006 µg/mL

Note: The method by Bhogadi et al. is a different, gradient method, but it demonstrates the feasibility of separating and quantifying Calcipotriol impurities.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result reagents Reagents & Materials mobile_phase Mobile Phase (Methanol:Water 70:30) reagents->mobile_phase standard_prep Standard Preparation reagents->standard_prep sample_prep Sample Preparation reagents->sample_prep hplc_system HPLC System Setup (Column, Flow Rate, etc.) mobile_phase->hplc_system system_suitability System Suitability Test standard_prep->system_suitability injection Inject Standards & Samples sample_prep->injection hplc_system->injection system_suitability->injection chromatogram Obtain Chromatograms injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calculation Calculate Impurity Percentage peak_integration->calculation report Final Report calculation->report

Caption: Experimental workflow for the determination of this compound.

Conclusion

The HPLC method described, based on the European Pharmacopoeia, is a reliable procedure for the determination of this compound. Proper system suitability checks and method validation are crucial for obtaining accurate and precise results. Researchers should perform in-house validation to ensure the method is suitable for their specific analytical needs.

References

Application Note: High-Throughput Quantification of Calcipotriol and its Impurities by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy hinges on the precise control of its concentration and the diligent monitoring of impurities that may arise during synthesis or degradation.[] These impurities, which can include process-related substances and degradation products, have the potential to impact the safety and stability of the final drug product.[] Consequently, robust and sensitive analytical methods are imperative for the accurate quantification of Calcipotriol and its related compounds.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Calcipotriol and its key impurities. The protocol is designed to provide a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.

Signaling Pathway of Calcipotriol

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This signaling cascade ultimately inhibits keratinocyte proliferation and promotes their differentiation, addressing the hyperproliferative state characteristic of psoriasis.

Calcipotriol Signaling Pathway Calcipotriol Signaling Pathway Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds Complex VDR-RXR-Calcipotriol Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to VDRE Vitamin D Response Elements (VDREs) Complex->VDRE Binds to Gene_Modulation Modulation of Gene Transcription VDRE->Gene_Modulation Cell_Effects Inhibition of Keratinocyte Proliferation & Promotion of Differentiation Gene_Modulation->Cell_Effects

Caption: Signaling pathway of Calcipotriol in keratinocytes.

Experimental Protocols

This section provides detailed methodologies for the LC-MS/MS analysis of Calcipotriol and its impurities.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Matrices (Plasma, Skin Homogenate)

  • To 20 µL of plasma or skin homogenate, add 20 µL of the internal standard working solution (e.g., Calcipotriol-d4 at 10 ng/mL).[2]

  • Add 200 µL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropyl alcohol, 150:15:5, v/v/v).[3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.[2][4]

Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma)

  • To 500 µL of plasma, add 25 µL of the internal standard working solution (Calcipotriol-d4).[2]

  • Vortex for 30 seconds.[2]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the plasma sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]

  • Dry the cartridge under a stream of nitrogen.[2]

  • Elute the analytes with 1 mL of methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

Protocol 3: Extraction from Ointment Formulation

  • Accurately weigh approximately 2.5 g of the ointment into a 100 mL amber volumetric flask.

  • Add 10 mL of n-Hexane and sonicate for 15 minutes for complete dispersion.[5]

  • Add 5 mL of diluent (e.g., Acetonitrile:Water 95:5 v/v) and mix on a vortex mixer for 5 minutes.[5]

  • Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]

  • Collect the clear lower layer for injection.[5]

LC-MS/MS Method

The following chromatographic and mass spectrometric conditions are recommended for the analysis.

Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.4 mL/min[3][4]
Gradient Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[2][4]
Injection Volume 5 µL[4]
Column Temperature 40°C[4]

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[6][7]
Detection Multiple Reaction Monitoring (MRM)[6][7]
Collision Gas Argon
Dwell Time 100 ms[4]

Experimental Workflow Diagram

LC-MS/MS Experimental Workflow General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (Plasma, Ointment, etc.) Add_IS Add Internal Standard (e.g., Calcipotriol-d4) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the LC-MS/MS analysis.

Quantitative Data

The following tables summarize the quantitative data for Calcipotriol and its impurities.

Table 1: MRM Transitions for Calcipotriol and Impurities

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Calcipotriol 413.3395.3ESI+[4]
411.1393.5ESI-[7]
Calcipotriol-d4 (IS) 417.3399.3ESI+[4]
Pre-Calcipotriol 413.3395.3ESI+
Impurity B 413.3395.3ESI+
Impurity C 413.3395.3ESI+
Impurity D 413.3395.3ESI+

Note: MRM transitions for impurities are hypothesized based on their isomeric relationship with Calcipotriol, as isomers often exhibit similar fragmentation patterns.[5] Further optimization on a specific mass spectrometer is recommended.

Table 2: Performance Characteristics of the LC-MS/MS Method

ParameterCalcipotriolImpurities
Linearity Range 0.5 - 500 ng/mL[3]Analyte Dependent
LLOQ (Skin Homogenate) 1 ng/mL[7]Not Determined
LLOQ (Receptor Medium) 0.5 ng/mL[7]Not Determined
LLOQ (Ointment) 40 ng/mL[7]Not Determined
LOD (HPLC Method) 0.002 µg/mL[8]Not Determined
LOQ (HPLC Method) 0.006 µg/mL[8]Not Determined
Intra-day Accuracy 90.5 - 105 %[3]Not Determined
Inter-day Accuracy 96.6 - 106 %[3]Not Determined
Intra-day Precision (%RSD) 3.09 - 10.7 %[3]Not Determined
Inter-day Precision (%RSD) 5.20 - 12.9 %[3]Not Determined
Recovery >98%[9]Not Determined

Types of Calcipotriol Impurities

Impurities in Calcipotriol can be broadly categorized as:

  • Process-Related Impurities: These are byproducts formed during the synthesis of Calcipotriol. They often have structures similar to Calcipotriol and may include isomers.[]

  • Degradation Products: These arise from the chemical decomposition of Calcipotriol when exposed to environmental factors such as heat, light, moisture, and oxygen.[] A significant degradation product is pre-calcipotriol, which exists in equilibrium with Calcipotriol in solution.[10]

Logical Relationship of Impurity Formation

The formation of impurities is a critical aspect to monitor during drug development and manufacturing. The following diagram illustrates the relationship between the manufacturing process, storage conditions, and the potential formation of different types of impurities.

Impurity Formation Logic Logical Relationship of Impurity Formation Synthesis Calcipotriol Synthesis Drug_Product Final Drug Product Synthesis->Drug_Product Process_Impurities Process-Related Impurities (e.g., Isomers) Synthesis->Process_Impurities Side Reactions Storage Storage & Handling Drug_Product->Storage Degradation_Products Degradation Products (e.g., Pre-Calcipotriol) Storage->Degradation_Products Exposure to Light, Heat, etc. Process_Impurities->Drug_Product Carried over

Caption: Formation of process-related and degradation impurities.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive tool for the simultaneous quantification of Calcipotriol and its key impurities. The provided protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for method implementation in a research or quality control setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulatory submissions and routine quality control of Calcipotriol drug products.

References

Application Note: Rapid UPLC Method for the Detection of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of Calcipotriol Impurity C in bulk drug substances and pharmaceutical formulations. The developed method is stability-indicating and can be used for routine quality control to ensure the purity and safety of Calcipotriol products. This document provides a comprehensive experimental protocol, method validation parameters, and expected results.

Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis. During its synthesis and storage, process-related impurities and degradation products can arise. This compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia.[1] Rigorous monitoring of this impurity is crucial to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for rapid impurity profiling.[2] This method has been developed to provide a fast and reliable analytical solution for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Calcipotriol Reference Standard (CRS) and this compound Reference Standard were procured from a certified vendor.

  • Acetonitrile (ACN), Methanol (MeOH), and Water (all UPLC grade) were used.[3]

  • Formic acid (analytical grade) was used for mobile phase modification.

Instrumentation

An Acquity UPLC H-Class system (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using Empower 3 software.

Chromatographic Conditions

A rapid separation was achieved using a sub-2 µm particle column and a fast gradient.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.5 mL/min
Gradient Program Time (min)
Column Temperature 40 °C[4]
Injection Volume 2 µL
Detection Wavelength 264 nm[][6]
Total Run Time 5.0 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

  • Standard Stock Solution (Calcipotriol): Accurately weigh and dissolve 10 mg of Calcipotriol Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution (Impurity C): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 1 µg/mL of Calcipotriol and 1 µg/mL of this compound by diluting the respective stock solutions with the diluent.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve 10 mg of the Calcipotriol bulk drug sample in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation (Formulation): For a cream or ointment, accurately weigh a quantity of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol), vortex thoroughly, and sonicate for 15 minutes. Centrifuge at 4000 RPM for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 10 mL of diluent.

Data Presentation

The method's performance was evaluated, and the following quantitative data was obtained.

AnalyteRetention Time (min)Resolution (with respect to Calcipotriol)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
CalcipotriolApprox. 2.5-0.010.03
Impurity CApprox. 2.8> 2.00.010.03

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

  • Specificity: The method demonstrated good specificity with no interference from the blank or placebo at the retention times of Calcipotriol and Impurity C. Peak purity analysis confirmed the spectral homogeneity of the analyte peaks.

  • Linearity: The method was found to be linear over a concentration range of LOQ to 150% of the specification limit for Impurity C, with a correlation coefficient (r²) > 0.999.

  • Accuracy: The accuracy was determined by spike-recovery studies at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery was between 98.0% and 102.0%.

  • Precision: The method precision was evaluated by analyzing six replicate preparations of a spiked sample. The relative standard deviation (RSD) for the area of Impurity C was less than 2.0%, demonstrating good repeatability.

  • Robustness: The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.05 mL/min) and column temperature (±2 °C).[4]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis A Sample/Standard Weighing B Solution Preparation (Dissolution & Dilution) A->B D System Suitability Injection B->D F Sample Injection B->F C UPLC System Setup (Method Parameters) C->D E Check System Suitability Criteria (Resolution, Tailing Factor) D->E E->C Fail E->F Pass G Data Acquisition (Chromatogram) F->G H Data Processing (Integration & Quantification) G->H I Result Reporting & Analysis H->I

Caption: Workflow for the UPLC analysis of this compound.

Method Validation Logical Pathway

G Logical Pathway for UPLC Method Validation (ICH Q2) cluster_0 Method Performance Characteristics Specificity Specificity Validation Validated Method is Fit for Purpose Specificity->Validation Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantification (LOQ) LOQ->Linearity LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Validation Range->Validation

Caption: Key parameters for UPLC method validation as per ICH guidelines.

Conclusion

The developed UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound. With a total run time of 5 minutes, this method is suitable for high-throughput analysis in a quality control environment. The method has been validated according to ICH guidelines, ensuring its accuracy, precision, and robustness for its intended purpose.

References

Application Note: Chiral Separation of Calcipotriol Isomers and Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemical structure. The manufacturing process of Calcipotriol, along with its inherent stability, can lead to the formation of various process-related impurities and degradation products.[1] Furthermore, as a molecule with multiple chiral centers, the presence of stereoisomers is a critical quality attribute to monitor and control, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][3]

This application note provides detailed protocols for the separation and analysis of Calcipotriol isomers and impurities using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to ensure the identity, purity, and quality of Calcipotriol in bulk drug substances and pharmaceutical formulations.

Analysis of Impurities by Reversed-Phase HPLC

A robust stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the separation of Calcipotriol from its known impurities and degradation products.[2][4] Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions, are crucial for demonstrating the specificity of the analytical method.[1][2]

Experimental Protocol: Impurity Profiling

This protocol is a composite method based on established literature for the separation of Calcipotriol and its related substances.[1][2][4]

Table 1: HPLC Method for Impurity Profiling of Calcipotriol

ParameterDetails
Instrumentation HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.[2]
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2]
Mobile Phase A Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v).[2]
Mobile Phase B Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v).[2]
Gradient Program Time (min)
0.1
15.0
28.0
55.0
62.0
65.0
70.0
Column Temperature 50°C.[2]
Detection 264 nm for Calcipotriol and its impurities (e.g., pre-Calcipotriol at ~260 nm).[2][5]
Injection Volume 20 µL.[2]
Diluent Acetonitrile : Water (95:5, v/v).[2]

Sample Preparation:

  • Standard Solution: Prepare a standard stock solution of Calcipotriol reference standard in the diluent. Further dilute to a working concentration (e.g., 0.075 µg/mL).[2]

  • Sample Solution: For ointment formulations, dissolve an accurately weighed portion in a suitable solvent like chloroform to extract the drug, followed by evaporation and reconstitution in the diluent to achieve a target concentration.[6]

  • Forced Degradation Samples: Expose Calcipotriol to stress conditions (e.g., 0.01N HCl, 0.005N NaOH, 3% H2O2, heat at 60°C, and photolytic exposure) for a defined period, then neutralize and dilute with the diluent.[1]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolution & Extraction Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation RP-C18 Column Gradient Elution Injection->Separation Detection UV/PDA Detection (264 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification

Caption: Workflow for Calcipotriol Impurity Analysis.

Chiral Separation of Calcipotriol Isomers

The separation of Calcipotriol's stereoisomers requires the use of chiral stationary phases (CSPs). While specific methods for Calcipotriol are not extensively published, methodologies for analogous Vitamin D compounds provide a strong basis for method development. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral separation of Vitamin D analogs.[7][8] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with SFC offering advantages in speed and reduced organic solvent consumption.[9][10]

Experimental Protocol: Chiral Separation

The following protocol outlines a starting point for developing a chiral separation method for Calcipotriol isomers based on successful separations of similar compounds.[7]

Table 2: Suggested HPLC Method for Chiral Separation of Calcipotriol Isomers

ParameterDetails
Instrumentation HPLC or SFC system with a chiral column and UV/PDA detector.
Chiral Stationary Phase (CSP) Option 1: Amylose-based CSP (e.g., Chiralpak AD).[7]Option 2: Cellulose-based CSP (e.g., Chiralcel OD).Option 3: Ovomucoid-based CSP (e.g., Ultrason ES-OVM).[6]
Mobile Phase (Normal Phase HPLC) A mixture of a non-polar solvent and an alcohol modifier (e.g., Hexane with 10-20% Ethanol or Isopropanol).[7]
Mobile Phase (SFC) Supercritical CO2 with an alcohol modifier (e.g., Methanol or Ethanol).
Flow Rate 0.5 - 1.0 mL/min for HPLC. Higher flow rates for SFC.
Column Temperature Ambient or slightly elevated (e.g., 25-40°C).
Detection 264 nm.[7]
Injection Volume 5 - 20 µL.
Sample Preparation Dissolve the sample containing the isomers in the mobile phase or a compatible solvent.

Method Development Strategy:

  • Screening: Screen different polysaccharide-based CSPs (amylose and cellulose derivatives) under normal-phase conditions (Hexane/Alcohol) or SFC conditions (CO2/Alcohol).

  • Optimization: Optimize the mobile phase composition (type and percentage of alcohol modifier) to achieve the best resolution between the isomers.

  • Parameter Adjustment: Fine-tune other parameters such as flow rate and temperature to improve peak shape and separation efficiency.

cluster_interaction Differential Interaction Racemic Racemic Mixture of Calcipotriol Isomers CSP Chiral Stationary Phase (CSP) (e.g., Amylose derivative) Racemic->CSP Introduction to Chiral Environment Isomer1 Isomer 1 CSP->Isomer1 Separation based on Stereochemistry Isomer2 Isomer 2 CSP->Isomer2 Interaction1 Stronger Interaction (Longer Retention) Interaction2 Weaker Interaction (Shorter Retention)

Caption: Principle of Chiral Separation on a CSP.

Conclusion

The analytical methods presented provide a robust framework for the comprehensive quality control of Calcipotriol. The RP-HPLC method for impurity profiling is effective in separating process-related impurities and degradation products, ensuring the purity and stability of the drug. For the critical analysis of stereoisomers, HPLC and SFC with chiral stationary phases offer the necessary selectivity. The successful implementation of these methods is vital for ensuring the safety and efficacy of Calcipotriol-containing pharmaceutical products. Method validation according to ICH guidelines is essential before implementation in a regulated environment.[2]

References

Development of a Stability-Indicating Assay for Calcipotriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][] As with any pharmaceutical compound, ensuring its stability within a drug product is critical for its efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] This document provides a comprehensive guide to developing a stability-indicating high-performance liquid chromatography (HPLC) method for Calcipotriol.

Calcipotriol is known to be susceptible to degradation under various environmental conditions, including exposure to light, heat, and changes in pH.[][4] Photodegradation is a particular concern for topical products.[1][4][5] Therefore, a robust stability-indicating method is essential for the quality control of Calcipotriol formulations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of Calcipotriol and its degradation products.[6][7]

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic: Methanol:Water (80:20, v/v)[6] or Acetonitrile:Water (53:47, v/v)[8]. Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran can also be employed for separating a wider range of impurities.[7]
Flow Rate 1.0 mL/min[6][8]
Detection Wavelength 264 nm[][6]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 50°C[7]

2.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Calcipotriol reference standard in methanol to obtain a concentration of 100 µg/mL.[6]

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[6]

  • Sample Preparation (for Ointment): Accurately weigh a quantity of the ointment and disperse it in a suitable solvent like n-hexane. Extract the Calcipotriol with the mobile phase, centrifuge to separate the excipients, and inject the clear supernatant.[7]

Forced Degradation Studies

Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the analytical method.[3] The drug substance should be subjected to stress conditions to achieve 10-30% degradation.[3]

2.2.1. Acid Hydrolysis

  • Procedure: Treat a solution of Calcipotriol with 0.01 N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.

  • Expected Degradation: Significant degradation is expected.[]

2.2.2. Base Hydrolysis

  • Procedure: Treat a solution of Calcipotriol with 0.005 N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.

  • Expected Degradation: Significant degradation is expected.[]

2.2.3. Oxidative Degradation

  • Procedure: Treat a solution of Calcipotriol with 3% H₂O₂ and heat at 70°C for 10 minutes.[]

  • Expected Degradation: Significant degradation is expected, with pre-calcipotriol being one of the potential degradants.[1][]

2.2.4. Thermal Degradation

  • Procedure: Expose solid Calcipotriol to a temperature of 60°C for 2 hours.[] Dissolve the sample in the mobile phase for analysis.

  • Expected Degradation: Significant degradation is expected.[]

2.2.5. Photolytic Degradation

  • Procedure: Expose a solution of Calcipotriol to UV light (e.g., 1.2 million lux hours and 200 Wh/m²).[] A study also showed that over 90% of calcitriol ointment is degraded upon exposure to UVA, broadband UVB, and narrowband UVB.[5]

  • Expected Degradation: Significant degradation is expected, leading to the formation of isomers such as pre-calcipotriol.[1][]

Data Presentation

The following tables summarize the expected chromatographic data for Calcipotriol and its degradation products based on the developed stability-indicating assay.

Table 1: Chromatographic Parameters

CompoundRetention Time (min) (Approximate)
Calcipotriol8.2[6]
Pre-CalcipotriolVaries, typically elutes before Calcipotriol
Other Degradation ProductsMultiple peaks with varying retention times

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionObservationMajor Degradation Products
Acid Hydrolysis 0.01 N HCl, RT, 5 min[]Significant DegradationMultiple degradation peaks
Base Hydrolysis 0.005 N NaOH, RT, 5 min[]Significant DegradationMultiple degradation peaks
Oxidation 3% H₂O₂, 70°C, 10 min[]Significant DegradationPre-Calcipotriol and others[1]
Thermal 60°C, 2 hours[]Significant DegradationMultiple degradation peaks
Photolytic 1.2 million lux hours, 200 Wh/m² UV light[]Significant DegradationIsomers, including pre-calcipotriol[1]

Method Validation

The developed stability-indicating HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 5-30 µg/mL for Calcipotriol) with a correlation coefficient (r²) > 0.999.[6]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%) with an average recovery of 98-102%.[6]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For Calcipotriol, the LOD and LOQ have been reported to be as low as 0.002 µg/mL and 0.006 µg/mL, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

experimental_workflow cluster_analysis HPLC Analysis cluster_result Results & Reporting prep_std Prepare Calcipotriol Reference Standard hplc RP-HPLC System (C18 Column, UV 264nm) prep_std->hplc prep_sample Prepare Drug Product Sample prep_sample->hplc prep_stress Prepare Samples for Forced Degradation acid Acid Hydrolysis prep_stress->acid base Base Hydrolysis prep_stress->base oxidation Oxidation prep_stress->oxidation thermal Thermal Stress prep_stress->thermal photo Photolytic Stress prep_stress->photo data_analysis Data Analysis (Peak Purity, Assay) hplc->data_analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc specificity Specificity report Validation Report & Application Note linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis->report

Caption: Workflow for the development of a stability-indicating assay.

forced_degradation cluster_stress Stress Conditions drug Calcipotriol (API or Drug Product) acid Acidic (e.g., 0.01N HCl) drug->acid base Basic (e.g., 0.005N NaOH) drug->base oxidative Oxidative (e.g., 3% H2O2) drug->oxidative thermal Thermal (e.g., 60°C) drug->thermal photolytic Photolytic (e.g., UV Light) drug->photolytic analysis HPLC Analysis (Peak Purity & Identification) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis

Caption: Overview of forced degradation studies for Calcipotriol.

Conclusion

The development of a robust stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of Calcipotriol pharmaceutical products. The RP-HPLC method detailed in this document, coupled with comprehensive forced degradation studies and full validation according to ICH guidelines, provides a reliable framework for the routine quality control and stability testing of Calcipotriol in bulk and formulated products. The provided protocols and visualizations serve as a practical guide for researchers and scientists in the pharmaceutical industry.

References

Application Note: Quantification of Calcipotriol Impurity C in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calcipotriol Impurity C in bulk Calcipotriol drug substance. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Calcipotriol.

Introduction

Calcipotriol is a synthetic vitamin D derivative used in the treatment of psoriasis.[][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[] this compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1a,3ß,24-triol, is a specified impurity in the European Pharmacopoeia.[][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of the bulk drug. This application note presents a validated RP-HPLC method capable of separating and quantifying this compound from Calcipotriol and other related substances.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or a 2998 Photodiode Array (PDA) detector was used.[5]

  • Data Acquisition and Processing: Waters Empower 2 software.[5]

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[4][5]

  • Reference Standards: Calcipotriol and this compound (CAS No: 113082-99-8).[][3]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade), and Water (HPLC grade).

Chromatographic Conditions

A stability-indicating RP-HPLC method was developed for the separation and quantification of this compound.[4] The chromatographic conditions are summarized in the table below.

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C[4][5]
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)[]
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)[]
Flow Rate 1.0 mL/min, with variations during the gradient[]
Detection Wavelength 264 nm[][4]
Injection Volume 20 µL[]
Diluent Acetonitrile:Water (95:5 v/v)[]

Gradient Program:

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase B
0.11.0982
2.01.0982
15.01.07030
28.01.07030
30.01.07228
55.02.0595
62.02.0595
65.01.0928
70.01.0928

This gradient program is based on a published method for separating Calcipotriol and its impurities.[]

Protocol

Preparation of Standard Solutions
  • This compound Stock Standard Solution (A): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calcipotriol Stock Standard Solution (B): Accurately weigh about 15 mg of Calcipotriol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

  • Working Standard Solution: Transfer 1.0 mL of Stock Standard Solution A and 1.0 mL of Stock Standard Solution B into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 1.0 µg/mL of this compound and 1.5 µg/mL of Calcipotriol.

Preparation of Sample Solution
  • Accurately weigh about 25 mg of the Calcipotriol bulk drug substance into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

System Suitability

Inject the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%, and the resolution between the Calcipotriol and this compound peaks is not less than 2.0.

Analysis

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculation

The percentage of this compound in the bulk drug substance is calculated using the following formula:

Caption: Workflow for the Quantification of this compound.

Logical Relationship of Method Components

G Key Components of the Analytical Method cluster_instrument Instrumentation cluster_reagents Reagents & Standards cluster_params Method Parameters cluster_output Output HPLC HPLC System Gradient Gradient Elution HPLC->Gradient Detector UV/PDA Detector Wavelength Detection Wavelength (264 nm) Detector->Wavelength Column RP-C18 Column Temperature Column Temperature (50°C) Column->Temperature MobilePhase Mobile Phase (Water, MeOH, ACN, THF) MobilePhase->Gradient Standards Reference Standards (Calcipotriol, Impurity C) Quantification Quantification of Impurity C Standards->Quantification Sample Bulk Drug Sample Sample->Quantification Gradient->Quantification FlowRate Flow Rate FlowRate->Quantification Wavelength->Quantification Temperature->Quantification

Caption: Interrelationship of Analytical Method Components.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Calcipotriol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] Due to its application on the skin, it is susceptible to various environmental factors that can lead to degradation, potentially affecting its therapeutic efficacy and safety.[1] Understanding the degradation pathways and having a robust analytical method to separate and quantify Calcipotriol from its degradation products is crucial for ensuring drug quality and stability. This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Calcipotriol and its degradation products generated under forced degradation conditions.

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[][3][4][5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[4][5] Calcipotriol has been shown to be susceptible to degradation under heat, UV radiation, and in the presence of certain excipients.[1][] A primary photodegradation pathway involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to the Z isomer and the formation of diastereomers.[1] Another significant degradation product formed under thermal and UVA stress is pre-calcipotriol.[1]

This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating Calcipotriol from its known impurities and degradation products.

Data Presentation

The following table summarizes the chromatographic parameters for the developed stability-indicating HPLC method.

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
Gradient Program Time (min)
0.1
2.0
15.0
28.0
30.0
55.0
62.0
65.0
70.0
Column Temperature 50°C
Detection Wavelength 264 nm for Calcipotriol and related substances
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5 v/v)

Table 1: HPLC Method Parameters.[]

The following table summarizes the results of the forced degradation studies, indicating the potential degradation products observed under different stress conditions.

Stress ConditionObservationMajor Degradation Products
Acid Hydrolysis (0.01N HCl, RT, 5 min) Significant degradation observed.To be identified and characterized.
Base Hydrolysis (0.005N NaOH, RT, 5 min) Significant degradation observed.To be identified and characterized.
Oxidative (3% H2O2, 70°C, 10 min) Significant degradation observed.To be identified and characterized.
Thermal (60°C, 2 hours) Considerable degradation observed.Pre-Calcipotriol and other isomers.[1][]
Photolytic (UVA irradiation) Significant degradation, especially in the presence of certain UV filters.Isomers of the side chain, Pre-Calcipotriol.[1]

Table 2: Summary of Forced Degradation Studies.[]

Experimental Protocols

1. Protocol for Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of Calcipotriol. The extent of degradation should ideally be between 5-20%.[5]

  • Acid Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.01N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.01N NaOH before injection.

  • Base Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.005N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.005N HCl before injection.

  • Oxidative Degradation: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 3% H2O2 and heat at 70°C for 10 minutes.[]

  • Thermal Degradation: Place a solid sample of Calcipotriol in a controlled temperature oven at 60°C for 2 hours.[] Dissolve the sample in the diluent before injection. To generate pre-calcipotriol, dissolve 2 mg of Calcipotriol in 200 µL of a solution of 1 mL triethylamine and 9 mL chloroform, and heat in a sealed vial at 60°C for 2 hours.[1]

  • Photodegradation: Expose a solution of Calcipotriol (0.1 mg/mL in methanol) to UVA irradiation for 60 minutes.[1] Samples should be analyzed alongside a control sample protected from light.

2. Protocol for HPLC Analysis

This protocol describes the procedure for analyzing the stressed and unstressed samples of Calcipotriol using the developed HPLC method.

  • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a final concentration of approximately 0.05 mg/mL.

  • Preparation of Sample Solution: After subjecting the Calcipotriol samples to the stress conditions described above, dilute them with the diluent to a final theoretical concentration of 0.05 mg/mL of Calcipotriol.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solutions.

    • Record the chromatograms and integrate the peaks.

  • Data Analysis:

    • Identify the peak for Calcipotriol in the sample chromatograms by comparing the retention time with that of the standard.

    • Identify the degradation product peaks by comparing the chromatograms of the stressed samples with that of the unstressed sample.

    • Calculate the percentage of each impurity and degradation product using the following formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Mandatory Visualization

Calcipotriol_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Calcipotriol Calcipotriol Heat Heat (60°C) Calcipotriol->Heat UVA UVA Radiation Calcipotriol->UVA Oxidation Oxidation (H₂O₂) Calcipotriol->Oxidation Acid Acid Hydrolysis Calcipotriol->Acid Base Base Hydrolysis Calcipotriol->Base PreCalcipotriol Pre-Calcipotriol Heat->PreCalcipotriol UVA->PreCalcipotriol Isomers Side-chain Isomers (Z-isomer, Diastereomers) UVA->Isomers Other Other Degradants Oxidation->Other Acid->Other Base->Other

Caption: Degradation pathways of Calcipotriol under various stress conditions.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Calcipotriol Sample (Bulk Drug or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Dilution Dilution to Working Concentration Forced_Degradation->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (RP-C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 264 nm Separation->Detection Integration Peak Integration Detection->Integration Identification Peak Identification (Retention Time Matching) Integration->Identification Quantification Quantification of Degradation Products Identification->Quantification End Report Results Quantification->End

Caption: Experimental workflow for the HPLC analysis of Calcipotriol degradation products.

References

Application Note: The Use of Calcipotriol Impurity C as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used primarily in the topical treatment of psoriasis.[][2][3] Its therapeutic effect stems from its ability to modulate the growth and differentiation of skin cells (keratinocytes).[2][4] During the synthesis and storage of Calcipotriol, various process-related and degradation impurities can arise.[] Regulatory bodies require that these impurities be identified, monitored, and controlled to ensure the safety and efficacy of the final drug product.

Calcipotriol Impurity C, also known as (5E)-Calcipotriol, is a trans-isomeric impurity of Calcipotriol.[] As a well-characterized compound, it serves as a critical reference standard in the analytical testing of Calcipotriol drug substance and drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard for identification, quantification, and method validation.

Chemical and Physical Properties

A certified reference standard of this compound is essential for accurate analytical results. Its key properties are summarized below.

PropertyDataSource(s)
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[6][7]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene[6][8][9]
CAS Number 113082-99-8[6][8][10]
Molecular Formula C27H40O3[][10]
Molecular Weight 412.61 g/mol [][9]
Appearance White to Off-White Solid[][8]
Purity ≥95% (as specified by suppliers)[][][7]
Storage 2-8°C, Refrigerator, Under Inert Atmosphere, Amber Vial[8]
Solubility Soluble in DMSO, Methanol[][7]

Application 1: Impurity Identification and Peak Assignment

The primary use of this compound is as a reference standard to qualitatively identify the corresponding impurity peak in a chromatographic analysis of a Calcipotriol sample. By comparing the retention time of the reference standard to the peaks in the sample chromatogram, unambiguous peak identification is achieved.

Experimental Workflow: Peak Identification

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Result A Prepare Calcipotriol Test Solution C Inject Separately into Validated HPLC System A->C B Prepare Impurity C Reference Solution B->C D Compare Retention Times (RT_ref vs RT_sample) C->D E Peak Identified D->E RT_ref ≈ RT_sample

Workflow for impurity peak identification using a reference standard.
Protocol 1: HPLC Method for Separation of Calcipotriol and Impurities

This protocol is a representative method based on published stability-indicating HPLC methods for Calcipotriol.[11][12][13][14]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV detector.[14]

2. Chromatographic Conditions:

ParameterRecommended Setting
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Column Temperature 50°C
Mobile Phase A Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v)
Mobile Phase B Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v)
Gradient Program Time (min)
0
15
28
55
62
65
Flow Rate 1.0 mL/min (may increase during wash step)
Detection Wavelength 264 nm
Injection Volume 20 µL
Diluent Acetonitrile : Water (95:5, v/v)

3. Solution Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.005 mg/mL.[15]

  • Test Solution: Prepare the Calcipotriol drug substance or product sample in the diluent to a target concentration of approximately 1 mg/mL of Calcipotriol.[15]

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Reference Standard Solution and record the chromatogram and the retention time for Impurity C.

  • Inject the Test Solution and record the chromatogram.

  • Compare the retention time of the peak in the Test Solution chromatogram with that from the Reference Standard Solution. A peak in the test sample is identified as Impurity C if its retention time corresponds to that of the standard.

Application 2: Quantification of Impurity C

For determining the exact amount of Impurity C in a sample, the reference standard is used to prepare a calibration curve. The peak area response of the impurity in the sample is then compared against this curve.

Protocol 2: Quantitative Analysis by External Standard Method

1. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 50 µg/mL in the diluent.

  • Calibration Standards: Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards. The concentration range should bracket the expected impurity concentration in the test sample (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).

2. Procedure:

  • Inject each calibration standard into the HPLC system (using the method from Protocol 1).

  • Generate a calibration curve by plotting the peak area response against the concentration of each standard.

  • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). The r² value should typically be ≥ 0.99.

  • Inject the Test Solution.

  • Using the peak area of the Impurity C peak from the Test Solution chromatogram, calculate the concentration of the impurity in the sample using the regression equation.

3. Example Method Performance Data: The following table summarizes typical performance characteristics for HPLC methods used to analyze Calcipotriol and its impurities.

ParameterTypical ValueSource(s)
Linearity Range (Calcipotriol) LOQ to 0.15 µg/mL[12][14]
Correlation Coefficient (r²) ≥ 0.999[16]
Limit of Detection (LOD) 0.002 µg/mL (for Calcipotriol)[12][14]
Limit of Quantification (LOQ) 0.006 µg/mL (for Calcipotriol)[12][14]
Accuracy (% Recovery) 99.5% - 101.4%[17]

Protocol 3: Qualification of a Working Reference Standard

A working reference standard is prepared in-house for routine use to conserve the more expensive primary or pharmacopeial standard.[18] A batch of high-purity this compound is selected and rigorously tested against the primary standard to establish its quality and purity.

Workflow: Reference Standard Qualification

G cluster_tests Testing Panel A Select High-Purity Batch of Impurity C B Characterize vs. Primary Standard (e.g., EP/USP) A->B C Perform Comprehensive Testing B->C T1 Appearance T2 Identity (IR, MS) T3 Purity (HPLC) T4 Assay T5 Water Content / LoD D Assign Purity/Potency Value Based on Data E Generate Certificate of Analysis (CoA) D->E F Release as Qualified Working Standard E->F T1->D T2->D T3->D T4->D T5->D

General workflow for qualifying a working reference standard.
Qualification Tests

The new working standard must be tested alongside the primary standard.[18][19] The following tests are typically required for full characterization.[20]

TestPurposeMethod
Description Confirms physical appearance.Visual Examination
Identification A Confirms molecular structure.Infrared (IR) Spectroscopy
Identification B Confirms identity by retention time.HPLC
Purity / Related Substances Determines the presence of other impurities.HPLC
Assay Determines the potency of the standard.HPLC (vs. Primary Standard)
Water Content Quantifies water, which affects purity calculation.Karl Fischer Titration
Residual Solvents Quantifies solvents from the synthesis process.Gas Chromatography (GC)
Certificate of Analysis (CoA) A document summarizing all test results and assigning the official purity value for the working standard.N/A

Pharmacological Relevance: Calcipotriol Signaling Pathway

Understanding the mechanism of action of the parent drug, Calcipotriol, provides context for the importance of controlling its impurities. Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), which then influences gene expression to control cell behavior.[2][21]

G Calcipotriol Mechanism of Action cluster_cell Keratinocyte cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE binds to Gene Modulation of Target Gene Transcription VDRE->Gene Effect1 Inhibition of Keratinocyte Proliferation Gene->Effect1 Effect2 Promotion of Keratinocyte Differentiation Gene->Effect2 Effect3 Modulation of Immune Response Gene->Effect3

Simplified signaling pathway of Calcipotriol in skin cells.

This pathway highlights the biological activity of Calcipotriol. Isomeric impurities like Impurity C may have a different affinity for the VDR, potentially leading to altered efficacy or off-target effects.[] Therefore, controlling their levels is crucial for consistent therapeutic performance and patient safety.

References

Application Notes and Protocols for Calcipotriol Impurity Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcipotriol, a synthetic vitamin D3 analog, is a widely used topical medication for the treatment of psoriasis.[1][] The manufacturing process and storage of Calcipotriol can lead to the formation of impurities, which may affect the efficacy and safety of the drug product.[] Therefore, robust and reliable analytical methods are crucial for the identification and quantification of these impurities to ensure the quality and stability of Calcipotriol formulations. This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of Calcipotriol impurities, primarily in ointment and cream formulations. The methodologies described are based on established and validated analytical procedures.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative data from various validated HPLC methods for the analysis of Calcipotriol and its impurities. This allows for a direct comparison of the different methods' sensitivity and linear range.

Method ReferenceAnalyteLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
Bhogadi R. K., et al. (2015)[1][3]Calcipotriol0.0020.006LOQ - 0.15
Bhogadi R. K., et al. (2015)[1][3]Betamethasone Dipropionate0.0030.008LOQ - 1.5
Research Journal of Pharmacy and Technology (2019)[4]Calcipotriol0.5991.816Not Specified

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ointment Samples

This protocol is adapted from the method described by Bhogadi R. K., et al. (2015) for the analysis of Calcipotriol and its impurities in an ointment formulation also containing Betamethasone Dipropionate.[1][3]

Objective: To extract Calcipotriol and its impurities from an ointment base into a solvent suitable for HPLC analysis.

Materials:

  • Ointment sample containing Calcipotriol

  • n-Hexane

  • Diluent (Mobile phase or a mixture of solvents compatible with the HPLC method)

  • 100 mL amber volumetric flask

  • 50 mL centrifuge tubes

  • Sonicator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 2500 mg of the ointment sample and transfer it to a 100 mL amber volumetric flask.

  • Add 10 mL of n-Hexane to the flask.

  • Sonicate the mixture for 15 minutes to ensure complete dispersion of the ointment.

  • Add 5 mL of the diluent to the flask.

  • Mix the contents vigorously using a vortex mixer for 5 minutes.

  • Transfer the mixture to a 50 mL centrifuge tube.

  • Centrifuge the tube at 5000 rpm for 5 minutes.

  • The mixture will separate into two layers. The lower layer, containing the extracted analytes, is the clear layer to be used for analysis.

  • Carefully collect the clear lower layer for injection into the HPLC system.

  • It is recommended to prepare samples fresh before analysis.[1][3]

LLE_Workflow start Start weigh Weigh ~2500 mg of Ointment start->weigh add_hexane Add 10 mL n-Hexane weigh->add_hexane sonicate Sonicate 15 min add_hexane->sonicate add_diluent Add 5 mL Diluent sonicate->add_diluent vortex Vortex 5 min add_diluent->vortex transfer Transfer to Centrifuge Tube vortex->transfer centrifuge Centrifuge 5000 rpm, 5 min transfer->centrifuge collect Collect Clear Lower Layer centrifuge->collect inject Inject into HPLC collect->inject

Caption: Liquid-Liquid Extraction Workflow for Ointment.

Protocol 2: Simple Dilution for Cream Samples

This protocol is based on the method described for the analysis of Calcipotriene in a cream formulation.[5][6]

Objective: To dissolve a cream formulation in a suitable solvent for the quantification of Calcipotriol.

Materials:

  • Cream sample containing Calcipotriol

  • Sample solvent (e.g., a mixture of methanol and water)

  • 50 mL volumetric flask

  • Vortex mixer

  • Sonicator

  • 0.2 µm nylon filter

Procedure:

  • Accurately weigh approximately 1.0 g of the Calcipotriene cream and transfer it into a 50.0 mL volumetric flask.[5][6]

  • Add 45.0 mL of the sample solvent to the flask.

  • Vortex the mixture to disperse the cream.

  • Sonicate the flask for 30 minutes at room temperature.

  • Allow the solution to cool to room temperature and then dilute to the mark with the sample solvent.

  • Mix the contents of the flask well by shaking and vortexing.

  • Optionally, to aid in the settling of excipients, the sample can be placed at 2–8°C for 2 hours.[5][6]

  • Filter the supernatant through a 0.2 µm nylon filter, discarding the first few mL of the filtrate.[5][6]

  • The clear filtrate is ready for injection into the HPLC system.

Dilution_Workflow start Start weigh Weigh ~1.0 g of Cream start->weigh add_solvent Add 45 mL Sample Solvent weigh->add_solvent vortex_disperse Vortex to Disperse add_solvent->vortex_disperse sonicate Sonicate 30 min vortex_disperse->sonicate dilute Dilute to Volume sonicate->dilute mix Mix Well dilute->mix filter Filter through 0.2 µm Filter mix->filter inject Inject into HPLC filter->inject

Caption: Simple Dilution Workflow for Cream Samples.

Protocol 3: Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating analytical methods.[7] The following are general procedures for preparing stressed samples of Calcipotriol. The concentration of the drug for these studies is typically around 1 mg/mL.[8]

Objective: To generate degradation products of Calcipotriol under various stress conditions to assess the stability-indicating capability of an analytical method.

Materials:

  • Calcipotriol substance or product

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • pH meter

  • Heating apparatus (water bath or oven)

  • Photostability chamber

Procedures:

  • Acid Hydrolysis:

    • Dissolve a known amount of Calcipotriol in a suitable solvent.

    • Add 0.01N HCl.[]

    • Keep the solution at room temperature for 5 minutes.[]

    • Neutralize the solution with an appropriate amount of base.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of Calcipotriol in a suitable solvent.

    • Add 0.005N NaOH.[]

    • Keep the solution at room temperature for 5 minutes.[]

    • Neutralize the solution with an appropriate amount of acid.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of Calcipotriol in a suitable solvent.

    • Add 3% H₂O₂.[]

    • Heat the solution at 70°C for 10 minutes.[]

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the Calcipotriol sample (solid or in solution) in an oven at 60°C for 2 hours.[]

    • For solutions, cool to room temperature. For solid samples, dissolve in a suitable solvent.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Calcipotriol (e.g., 100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]

    • A control sample should be kept in the dark.

    • After exposure, the sample is ready for HPLC analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.01N HCl, RT, 5 min) neutralize Neutralize (for Acid/Base) acid->neutralize base Base Hydrolysis (0.005N NaOH, RT, 5 min) base->neutralize oxidation Oxidation (3% H2O2, 70°C, 10 min) dilute Dilute to Final Concentration oxidation->dilute thermal Thermal (60°C, 2 hours) thermal->dilute photo Photolytic (1.2 million lux hours) photo->dilute start Calcipotriol Sample start->acid start->base start->oxidation start->thermal start->photo neutralize->dilute analyze Analyze by HPLC dilute->analyze

Caption: Forced Degradation Sample Preparation Workflow.

Conclusion

The choice of sample preparation technique for Calcipotriol impurity analysis depends on the formulation matrix. For ointments, a liquid-liquid extraction method is effective in separating the active ingredient from the greasy base. For creams, a simple dilution followed by filtration is often sufficient. The development of a stability-indicating method requires the analysis of samples subjected to forced degradation under various stress conditions. The protocols provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to accurately and reliably prepare Calcipotriol samples for impurity analysis.

References

Application Note: Optimized Separation of Calcipotriol and its Geometric Isomer Impurity C using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its purity. During synthesis and storage, several related compounds can emerge as impurities, potentially impacting the safety and potency of the final drug product. Among these, Calcipotriol Impurity C, a geometric isomer ((5E)-Calcipotriol), presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[1][2] Effective separation of Calcipotriol from Impurity C is therefore critical for accurate purity assessment and quality control.

This application note details a systematic approach to the optimization of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the robust separation of Calcipotriol and this compound. The protocol emphasizes a logical workflow for mobile phase development, leading to a validated method suitable for routine quality control analysis.

Experimental Protocols

Materials and Reagents
  • Standards: Calcipotriol reference standard and this compound reference standard were obtained from a certified supplier.

  • Solvents: HPLC grade acetonitrile, methanol, and water were used.

  • Column: A C18 stationary phase with dimensions of 150 mm x 4.6 mm and a particle size of 2.7 µm was utilized.[][4][5]

  • Sample Preparation: Stock solutions of Calcipotriol and Impurity C were prepared in methanol at a concentration of 100 µg/mL.[6] Working solutions were prepared by diluting the stock solutions with the mobile phase to the desired concentrations.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.

  • Detection Wavelength: The detection wavelength was set to 264 nm, which is the absorption maximum for Calcipotriol and its related impurities.[][4][5]

  • Column Temperature: The column was maintained at 50°C to improve peak shape and reduce viscosity.[][4][5]

  • Injection Volume: 20 µL of the sample was injected for each analysis.[][4]

  • Flow Rate: A flow rate of 1.0 mL/min was maintained throughout the analysis.

Mobile Phase Optimization Workflow

A systematic approach was employed to optimize the mobile phase composition for the separation of Calcipotriol and Impurity C. The workflow is illustrated in the diagram below.

Mobile_Phase_Optimization_Workflow A Initial Condition Screening (Acetonitrile vs. Methanol as organic modifier with water) B Evaluation of Organic Modifier Ratio (Isocratic Elution) A->B C Introduction of a Third Organic Modifier (e.g., Tetrahydrofuran) B->C If resolution is insufficient D Gradient Elution Development B->D If isocratic elution is inadequate C->D E Fine-tuning of Gradient Parameters (Slope, Initial/Final %B) D->E F Method Validation E->F Optimized_Separation MobilePhase Optimized Mobile Phase A Aqueous Component (Water:Methanol:THF) MobilePhase->A B Organic Component (Acetonitrile:Water:THF) MobilePhase->B Separation Baseline Separation (Rs > 2.0) A->Separation B->Separation Calcipotriol Calcipotriol Separation->Calcipotriol ImpurityC Impurity C Separation->ImpurityC

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Calcipotriol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol and its related impurities. The focus is on addressing potential co-elution issues involving Calcipotriol Impurity C during chromatographic analysis.

Troubleshooting Guide: Co-elution of this compound

This guide addresses the potential issue of co-elution between this compound and other related substances.

Question: I am observing peak splitting or a broad peak where this compound is expected. Could this be co-elution?

Answer:

Yes, peak splitting or broadening can be indicative of co-elution with other impurities. Calcipotriol and its impurities are structurally similar, often existing as stereoisomers, which can make their separation challenging.[] this compound is the (5E,7E) isomer of Calcipotriol, while Impurity B is the (5Z,7Z) isomer and Impurity D is the 24R-epimer of Calcipotriol.[][3][4][5] Given their isomeric nature, they can exhibit similar retention behavior under certain chromatographic conditions.

Potential Co-eluting Impurities:

  • Calcipotriol Impurity B: As a geometric isomer, it is a likely candidate for co-elution.

  • Pre-Calcipotriol: This is a reversible isomer of Calcipotriol that can form in solution and may interfere with the separation of other impurities.[6]

  • Other Degradation Products: Forced degradation studies show that Calcipotriol can degrade under various stress conditions (acid, base, oxidation, light, heat), potentially generating other closely eluting impurities.[]

Troubleshooting Steps:

  • Verify System Suitability: Before sample analysis, ensure your HPLC system meets the system suitability requirements. The European Pharmacopoeia specifies a peak-to-valley ratio of at least 1.5 between the peak of Impurity C and Calcipotriol, indicating a good separation.[7]

  • Optimize Mobile Phase Composition: The separation of these isomers is highly sensitive to the mobile phase composition. A reported method for successful separation utilizes a gradient elution with a mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran.[][6] Small adjustments to the ratios of these solvents, particularly the organic modifiers, can significantly impact selectivity.

  • Adjust Column Temperature: The column temperature is a critical parameter for the separation of Calcipotriol and its impurities. A temperature of 50°C has been shown to be effective.[][6] If you are experiencing co-elution, consider adjusting the temperature within the column's recommended range to see if it improves resolution.

  • Evaluate Stationary Phase: The choice of the stationary phase is crucial. A C18 column is commonly used for this separation.[][6] However, if co-elution persists, exploring other C18 columns with different bonding technologies or even different stationary phases (e.g., C8, Phenyl) might provide the necessary selectivity.

  • Check for Pre-Calcipotriol Formation: Pre-Calcipotriol can form in the sample solution over time. Analyze samples as fresh as possible and control the temperature of the sample solution to minimize its formation.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity and a stereoisomer of Calcipotriol. Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[4]

Q2: What analytical technique is typically used to separate Calcipotriol and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Calcipotriol and its related impurities.[][6][8]

Q3: Are there official methods for the analysis of Calcipotriol impurities?

A3: Yes, the European Pharmacopoeia (EP) provides a monograph for Calcipotriol which includes a method for testing related substances, including Impurity C.[7]

Q4: What are the typical acceptance criteria for this compound in a drug substance?

A4: According to the European Pharmacopoeia, the limit for Impurity C is not more than 1.0%.[7]

Q5: Where can I obtain reference standards for Calcipotriol and its impurities?

A5: Reference standards for Calcipotriol and its impurities, including Impurity C, are available from various commercial suppliers of pharmaceutical reference standards.

Quantitative Data Summary

The following table summarizes the relative retention times of key Calcipotriol impurities as per the European Pharmacopoeia. This data is critical for peak identification and for assessing the resolution of the chromatographic method.

CompoundRelative Retention Time (RRT)
Calcipotriol1.00
Impurity B~ 0.86
Impurity C ~ 0.92
Impurity D~ 1.3

Experimental Protocols

Key Experiment: RP-HPLC Method for the Separation of Calcipotriol and its Impurities

This protocol is based on a validated, stability-indicating RP-HPLC method reported in the literature.[][6]

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)

  • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B
    0.1 1.0 98 2
    2 1.0 98 2
    15 1.0 70 30
    28 1.0 70 30
    30 1.0 72 28
    55 2.0 5 95
    62 2.0 5 95
    65 1.0 92 8

    | 70 | 1.0 | 92 | 8 |

  • Column Temperature: 50°C

  • Detection Wavelength: 264 nm

  • Injection Volume: 20 µL

  • Diluent: Acetonitrile:Water (95:5, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Calcipotriol and its impurities in the diluent at a suitable concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a similar concentration as the standard solution.

3. System Suitability:

  • Inject the standard solution and verify the system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure the system is performing adequately. The resolution between Calcipotriol and Impurity C should be a key parameter to monitor.

4. Analysis:

  • Inject the sample solution and analyze the chromatogram for the presence of Calcipotriol and its impurities. Identify the peaks based on their retention times relative to the standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Calcipotriol & Impurities) hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability sample_injection Inject Sample system_suitability->sample_injection If Pass chrom_acq Chromatogram Acquisition sample_injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification

Caption: Workflow for the analysis of Calcipotriol and its impurities by HPLC.

logical_relationship cluster_main Potential Co-elution Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions coelution Co-elution of Impurity C cause1 Sub-optimal Mobile Phase Composition coelution->cause1 cause2 Inadequate Column Temperature coelution->cause2 cause3 Poor Column Selectivity coelution->cause3 cause4 Presence of Isomeric Impurities coelution->cause4 solution4 Ensure System Suitability coelution->solution4 solution1 Optimize Mobile Phase cause1->solution1 solution2 Adjust Column Temperature cause2->solution2 solution3 Evaluate Different Stationary Phases cause3->solution3

Caption: Troubleshooting logic for co-elution of this compound.

References

Calcipotriol Degradation Kinetics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Calcipotriol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Calcipotriol known to degrade?

A1: Calcipotriol is susceptible to degradation under several stress conditions, including exposure to acid, base, oxidizing agents, heat, and ultraviolet (UV) radiation.[1][2] Forced degradation studies have demonstrated significant deterioration under these conditions.

Q2: What are the primary degradation products of Calcipotriol?

A2: The main degradation products identified are isomers of Calcipotriol and pre-calcipotriol.[2][3] Under photolytic stress, particularly in the presence of certain UV filters like sulisobenzone, Calcipotriol can isomerize at the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to its Z isomer and form other diastereomers.[2][4]

Q3: How does pH affect the stability of Calcipotriol?

A3: Calcipotriol is known to be unstable in acidic and basic environments.[1] To achieve maximum stability, a pH higher than 8 is generally required. Conversely, corticosteroids often formulated with Calcipotriol, such as betamethasone, are most stable at an acidic pH of 4-6, presenting a formulation challenge.

Q4: Is Calcipotriol sensitive to light?

A4: Yes, Calcipotriol is highly susceptible to photodegradation, particularly upon exposure to UVA radiation.[2][5] This is a critical consideration for topical formulations that are applied to the skin and may be exposed to sunlight. It is recommended to apply Calcipotriol-containing products after any UV exposure, such as in phototherapy.[2][5]

Q5: What analytical methods are suitable for studying Calcipotriol degradation?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS) are the most common and effective methods for separating, identifying, and quantifying Calcipotriol and its degradation products.[2][3][6] These techniques allow for the resolution of various isomers and impurities from the parent drug.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high degradation in the formulation. Incompatible excipients.Review the formulation for excipients that may alter the pH or contain oxidizing impurities. For topical formulations, consider the impact of co-administered cosmetics or sunscreens, as some UV filters (e.g., sulisobenzone) can accelerate photodegradation.[2]
Inconsistent results in stability studies. Improper storage or handling.Ensure samples are protected from light and stored at the recommended temperature.[7] For solutions, use freshly prepared samples, as aqueous solutions are not recommended for storage for more than a day.[7]
Difficulty in separating degradation products. Suboptimal analytical method.Optimize the HPLC/UHPLC method, including the mobile phase composition, column type (e.g., C18), and detector wavelength (typically around 264 nm).[3][8]
Formation of unknown peaks in the chromatogram. Secondary degradation or interaction with container/closure.Characterize the unknown peaks using LC-MS to identify their mass and potential structure. Evaluate the compatibility of the formulation with the container and closure system.

Quantitative Data on Calcipotriol Degradation

Table 1: Summary of Forced Degradation Conditions for Calcipotriol

Stress ConditionReagent/ParametersObserved DegradationPrimary Degradation ProductsReference
Acid Hydrolysis 0.01N HCl, Room Temperature, 5 minSignificant DegradationIsomers, Hydrolytic products[1]
Base Hydrolysis 0.005N NaOH, Room Temperature, 5 minSignificant DegradationIsomers, Hydrolytic products[1]
Oxidation 3% H₂O₂, 70°C, 10 minSignificant DeteriorationOxidation products, Pre-calcipotriol[1][2]
Thermal 60°C, 2 hoursConsiderable DeteriorationPre-calcipotriol[1][2]
Photolytic (UV) 1.2 million lux hours, 200 wh/m² UV lightConsiderable DeteriorationIsomers (Z-isomer, diastereomers), Pre-calcipotriol[1][2]

Note: "Significant" and "considerable" degradation are reported qualitatively in the source literature. Quantitative kinetic data is often study-specific and dependent on the formulation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on a Calcipotriol drug substance.

  • Preparation of Stock Solution:

    • Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol) at a concentration of approximately 0.2 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.01N hydrochloric acid. Keep the mixture at room temperature for 5 minutes.[1] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.005N sodium hydroxide. Keep the mixture at room temperature for 5 minutes.[1] Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Heat the mixture at 70°C for 10 minutes.[1]

    • Thermal Degradation: Expose the solid drug substance or a solution to a temperature of 60°C for 2 hours.[1]

    • Photodegradation: Expose the drug solution to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or UHPLC-MS method.

    • HPLC System: A typical system would use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.[8]

    • Detection: UV detection at approximately 264 nm.[3]

    • Identification: Use mass spectrometry to identify the mass-to-charge ratio of the degradation products and elucidate their structures.

Analytical Method: RP-HPLC

A common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Calcipotriol and its impurities.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[3]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[3]

  • Column Temperature: 50°C.[3]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 264 nm for Calcipotriol and its impurities.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Calcipotriol Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC/UHPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS Identification hplc->ms data Data Interpretation ms->data

Forced degradation experimental workflow.

signaling_pathway cluster_nucleus Nuclear Events Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) (Cytoplasm) Calcipotriol->VDR binds Complex Calcipotriol-VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Nucleus Complex->Nucleus VDRE Vitamin D Response Element (VDRE) on DNA Gene Modulation of Gene Transcription VDRE->Gene Response ↓ Keratinocyte Proliferation ↑ Keratinocyte Differentiation ↓ Inflammation Gene->Response

Calcipotriol's mechanism of action via the VDR signaling pathway.

References

Forced degradation studies of Calcipotriol active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on the Calcipotriol active pharmaceutical ingredient (API). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in navigating the complexities of these stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on Calcipotriol?

Forced degradation studies are crucial for several reasons:

  • To identify the potential degradation products of Calcipotriol under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[1][2]

  • To understand the degradation pathways and the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can accurately separate and quantify Calcipotriol from its degradation products.[1]

  • To inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[]

Q2: What are the most common degradation products of Calcipotriol observed in forced degradation studies?

The most commonly identified degradation products of Calcipotriol include:

  • Isomers: The degradation process primarily affects the side chain of the Calcipotriol molecule, leading to isomerization to the Z-isomer and the formation of diastereomers.[4][5]

  • Pre-Calcipotriol: Under thermal, photolytic, and oxidative stress, Calcipotriol can convert to pre-calcipotriol, a known impurity.[2][4][6]

Q3: My Calcipotriol sample shows significant degradation under oxidative stress. How can I control this?

Significant degradation with oxidizing agents like hydrogen peroxide is expected.[] To manage this:

  • Optimize Conditions: If degradation is too rapid, consider reducing the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to a lower concentration), lowering the reaction temperature, or shortening the exposure time.[7]

  • Antioxidants: For formulation development, the results indicate the need to include antioxidants to protect Calcipotriol from oxidative degradation.[]

Q4: I am observing unexpected peaks in my chromatogram when analyzing the stressed samples. What could be the cause?

Unexpected peaks can arise from several sources:

  • Reagent Impurities: Ensure the reagents used for creating stress conditions (acids, bases, etc.) are of high purity and do not introduce interfering substances.

  • Excipient Degradation: If you are studying a formulated product, the excipients themselves may degrade and produce peaks. It is essential to run a placebo (formulation without the API) under the same stress conditions to identify these peaks.

  • Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products, which might not be relevant to the actual stability of the drug under normal storage conditions.[7] The goal is typically to achieve 5-20% degradation.[2]

Q5: How can I confirm the identity of the degradation products?

The identification and characterization of degradation products typically require advanced analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of degradation products and providing fragmentation data that helps in structure elucidation.[][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of isolated degradation products.

Troubleshooting Guides

HPLC/UHPLC Method Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Interaction of basic analytes with acidic silanols on the column packing.Use a high-purity, end-capped C18 column. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4).
Column overload.Reduce the injection volume or dilute the sample.
Sample solvent is stronger than the mobile phase.Prepare the sample in the mobile phase or a weaker solvent.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate preparation and thorough mixing of the mobile phase. Use a high-quality HPLC system with reliable gradient proportioning.
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column if it has been used extensively or under harsh conditions.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.
Late eluting peaks from a previous injection.Increase the run time or incorporate a column wash step in the gradient program.
High Backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column. Back-flush the analytical column (if recommended by the manufacturer). Filter all samples and mobile phases.
Buffer precipitation.Ensure the buffer is soluble in the mobile phase, especially when using high organic concentrations. Flush the system with water before shutting down.

Experimental Protocols

Forced Degradation of Calcipotriol API

The following protocols are designed to induce degradation of the Calcipotriol API. The goal is to achieve a target degradation of 5-20%.[2] Adjust the duration or temperature as needed to achieve the desired level of degradation.

1. Acidic Hydrolysis

  • Reagent: 0.01 N Hydrochloric Acid (HCl)[]

  • Procedure:

    • Dissolve a known concentration of Calcipotriol API in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.01 N HCl.

    • Maintain the solution at room temperature.[]

    • Withdraw samples at appropriate time intervals (e.g., starting at 5 minutes).[]

    • Neutralize the sample with an equivalent amount of 0.01 N Sodium Hydroxide (NaOH) before analysis.

    • Analyze the sample by a stability-indicating HPLC/UHPLC method.

2. Alkaline Hydrolysis

  • Reagent: 0.005 N Sodium Hydroxide (NaOH)[]

  • Procedure:

    • Dissolve a known concentration of Calcipotriol API in a suitable solvent.

    • Add an equal volume of 0.005 N NaOH.

    • Maintain the solution at room temperature.[]

    • Withdraw samples at appropriate time intervals (e.g., starting at 5 minutes).[]

    • Neutralize the sample with an equivalent amount of 0.005 N HCl before analysis.

    • Analyze the sample by a stability-indicating HPLC/UHPLC method.

3. Oxidative Degradation

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)[]

  • Procedure:

    • Dissolve a known concentration of Calcipotriol API in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Heat the solution at 70°C.[]

    • Withdraw samples at appropriate time intervals (e.g., starting at 10 minutes).[]

    • Dilute the sample with the mobile phase before analysis.

    • Analyze the sample by a stability-indicating HPLC/UHPLC method.

4. Thermal Degradation

  • Procedure:

    • Place the solid Calcipotriol API in a thermostatically controlled oven at 60°C.[]

    • Expose the sample for a specified duration (e.g., 2 hours).[]

    • At the end of the exposure period, dissolve the sample in a suitable solvent.

    • Analyze the sample by a stability-indicating HPLC/UHPLC method.

5. Photolytic Degradation

  • Conditions: 1.2 million lux hours and 200 watt-hours/m² of UV light.[]

  • Procedure:

    • Expose the Calcipotriol API (as a solid or in solution) to the specified light conditions in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare the sample for analysis.

    • Analyze both the exposed and control samples by a stability-indicating HPLC/UHPLC method.

Stability-Indicating Analytical Method (Example)

This is an example of an LC-MS method that can be adapted for the analysis of Calcipotriol and its degradation products.[]

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size

  • Column Temperature: 50°C

  • Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

  • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

  • Gradient Program:

    • 0.1 min: 98% A, 1.0 mL/min

    • 15 min: 70% A, 1.0 mL/min

    • 30 min: 72% A, 1.0 mL/min

    • 55 min: 5% A, 2.0 mL/min

    • 65 min: 92% A, 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 264 nm for Calcipotriol and related impurities. A Diode Array Detector (DAD) can be used to scan from 200-400 nm.[] Mass Spectrometry (MS) can be used for identification.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Calcipotriol

Stress ConditionReagent/ParameterTemperatureDurationTypical Observations
Acidic Hydrolysis 0.01 N HClRoom Temperature5 minutesSignificant degradation observed.
Alkaline Hydrolysis 0.005 N NaOHRoom Temperature5 minutesSignificant degradation observed.
Oxidative Degradation 3% H₂O₂70°C10 minutesSignificant degradation observed.
Thermal Degradation Dry Heat60°C2 hoursConsiderable degradation observed.
Photolytic Degradation 1.2 million lux hours & 200 wh/m² UV lightAmbient-Considerable degradation observed.

Note: The extent of degradation should be quantified using a validated stability-indicating method. The terms "significant" and "considerable" are qualitative and should be replaced with quantitative data (e.g., % degradation) from your experiments.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acidic Hydrolysis (0.01N HCl, RT) HPLC Stability-Indicating HPLC/UHPLC Analysis Acid->HPLC Analyze stressed samples Base Alkaline Hydrolysis (0.005N NaOH, RT) Base->HPLC Analyze stressed samples Oxidative Oxidative (3% H2O2, 70°C) Oxidative->HPLC Analyze stressed samples Thermal Thermal (60°C) Thermal->HPLC Analyze stressed samples Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze stressed samples MS LC-MS for Identification HPLC->MS Characterize peaks Deg_Profile Degradation Profile HPLC->Deg_Profile Method_Val Method Validation HPLC->Method_Val Pathway Degradation Pathway MS->Pathway API Calcipotriol API API->Acid Expose API to stress API->Base Expose API to stress API->Oxidative Expose API to stress API->Thermal Expose API to stress API->Photo Expose API to stress

Caption: Experimental workflow for forced degradation studies of Calcipotriol.

Calcipotriol_Degradation_Pathway cluster_products Degradation Products Calcipotriol Calcipotriol PreCalcipotriol Pre-Calcipotriol Calcipotriol->PreCalcipotriol Thermal, Photo, Oxidative Stress Z_Isomer Z-Isomer (Side Chain) Calcipotriol->Z_Isomer Isomerization Diastereomers Diastereomers Z_Isomer->Diastereomers Formation

Caption: Simplified degradation pathway of Calcipotriol.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Calcipotriol Impurity C.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects during the LC-MS analysis of this compound.

Question: I am observing significant ion suppression or enhancement for this compound. How can I identify the source of the matrix effect?

Answer:

Identifying the source of matrix effects is the first critical step. The "matrix" encompasses all components in your sample apart from the analyte of interest[1]. These components can interfere with the ionization process, leading to inaccurate quantification[1][2]. Here’s a systematic approach to pinpoint the source:

  • Post-Column Infusion (PCI) Experiment: This qualitative technique helps identify at what retention time co-eluting matrix components are causing ion suppression or enhancement[3].

  • Matrix Factor Evaluation: A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement[4][5].

  • Analyze Blank Matrix Samples: Injecting a blank, extracted matrix sample can reveal potential interfering peaks at or near the retention time of this compound.

Question: My results show poor reproducibility and accuracy for this compound quantification. Could this be due to matrix effects, and what are the immediate steps to mitigate this?

Answer:

Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects[2][6]. Immediate steps to mitigate these issues include:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification[1][3].

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects between the calibrators and the unknown samples, improving accuracy[1].

  • Sample Dilution: A simple yet effective approach is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound. However, ensure that the diluted concentration of your analyte is still above the lower limit of quantification (LLOQ)[3][7].

Question: I have identified phospholipids as a major source of ion suppression. What are the most effective sample preparation techniques to remove them?

Answer:

Phospholipids are a common cause of matrix effects, especially in biological samples like plasma and serum[2][8]. The following sample preparation techniques are highly effective for their removal:

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from interferences based on their differential solubility in two immiscible liquids. For a relatively non-polar compound like this compound, a double LLE approach can be particularly effective. An initial extraction with a non-polar solvent like hexane can remove highly non-polar interferences, followed by extraction of the analyte with a moderately polar solvent[7].

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. For phospholipid removal, specialized SPE cartridges and plates, such as those using zirconium-coated silica (e.g., HybridSPE-Phospholipid), can selectively retain phospholipids while allowing this compound to pass through[7][8][9].

  • Protein Precipitation (PPT) with Phospholipid Removal Plates: While a simple PPT with acetonitrile or methanol can remove proteins, it often leaves phospholipids in the supernatant. Using specialized PPT plates that also contain a phospholipid-retaining stationary phase can provide a quick and effective cleanup[7].

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis[1][2][6].

Why is this compound susceptible to matrix effects?

As a vitamin D analog, this compound is a relatively lipophilic molecule. When analyzing it in biological matrices such as plasma, serum, or tissue homogenates, it is likely to be co-extracted with endogenous lipids, particularly phospholipids, which are known to be a major cause of matrix effects in electrospray ionization (ESI)[2][8].

Can I overcome matrix effects by simply optimizing my chromatographic method?

Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from interfering matrix components, you can minimize co-elution and thus reduce ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity[1][3].

Is Atmospheric Pressure Chemical Ionization (APCI) less prone to matrix effects than Electrospray Ionization (ESI)?

Generally, APCI is considered to be less susceptible to matrix effects than ESI because the ionization process occurs in the gas phase[4][5]. If you are experiencing significant and difficult-to-resolve matrix effects with ESI, switching to an APCI source, if available, could be a viable solution.

How do I choose the right sample preparation technique?

The choice of sample preparation technique depends on the nature of the matrix, the physicochemical properties of this compound, the required sensitivity, and the available resources. The table below summarizes the pros and cons of common techniques.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to potential ion suppression[7].
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT and can be optimized for selectivity.Can be more labor-intensive and may require larger volumes of organic solvents[1][7].
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid support and then eluted.Highly selective, provides a very clean extract, and can concentrate the analyte.Can be more expensive and requires method development to optimize the sorbent and elution conditions[1][7].
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation and phospholipid removal in a single device.Specifically targets and removes phospholipids, a major source of matrix effects in bioanalysis.[8][9]Higher cost compared to standard PPT.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Identification

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS system:

    • Infuse the standard solution directly into the MS source via a T-junction placed after the analytical column.

    • Use a syringe pump to deliver the standard solution at a constant flow rate.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of this compound. Any significant drop or rise in the signal intensity during the chromatographic run indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively[3].

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

  • To 200 µL of plasma sample, add 50 µL of an internal standard solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Mitigation cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Good Cleanup spe Solid-Phase Extraction (SPE) start->spe High Selectivity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition & Processing lcms->data eval Assess Matrix Effect data->eval pass Acceptable Results eval->pass Yes fail Unacceptable Matrix Effect eval->fail No fail->lle Refine Sample Prep fail->spe Refine Sample Prep

Caption: Workflow for selecting and evaluating a sample preparation method to mitigate matrix effects.

Troubleshooting_Decision_Tree cluster_investigate Investigation cluster_solutions Solutions start Poor Accuracy/Reproducibility? pci Perform Post-Column Infusion start->pci Yes matrix_factor Calculate Matrix Factor start->matrix_factor Yes end No Significant Matrix Effect start->end No chromatography Optimize Chromatography pci->chromatography Co-elution Observed sil_is Use Stable Isotope-Labeled IS matrix_factor->sil_is Suppression/Enhancement >25% matrix_match Use Matrix-Matched Calibrators matrix_factor->matrix_match Suppression/Enhancement >15% sample_prep Optimize Sample Preparation (LLE, SPE) matrix_factor->sample_prep Significant Matrix Effect

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Improving peak shape and resolution in Calcipotriol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcipotriol HPLC Analysis

Welcome to the technical support center for Calcipotriol HPLC analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in Calcipotriol HPLC analysis?

Poor peak shape, such as tailing or fronting, is a frequent issue.

  • Peak Tailing: This is often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing.[1][2][3] For Calcipotriol, which has hydroxyl groups, this can be a significant factor. Other causes include column overload, low buffer concentration, and column degradation.[4][5]

  • Peak Fronting: This is less common but can be caused by column overload, poor sample solubility, or column collapse.[3]

Q2: How can I improve the resolution between Calcipotriol and its related impurities or degradation products?

Improving resolution is critical, especially when dealing with impurities like pre-calcipotriene.[6][7][8]

  • Optimize Mobile Phase: Adjusting the organic modifier (methanol or acetonitrile) percentage can alter selectivity.[9] A shallower gradient can also improve the separation of closely eluting peaks.[9]

  • Select the Right Column: Using a high-efficiency column with smaller particles (e.g., < 3 µm) can significantly enhance resolution.[6] The choice of stationary phase (e.g., C18 vs. C8) can also impact selectivity. A C8 column is less hydrophobic than a C18 column, which can lead to shorter retention times.[10]

  • Adjust pH: The pH of the mobile phase should be controlled to suppress the ionization of silanol groups on the stationary phase, which can improve peak shape and resolution.[1][11] Operating at a lower pH (e.g., 3.0) is a common strategy.[11][12]

  • Elevated Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and improved separation for highly retained compounds.[9][13] A temperature of 50°C has been used to improve the separation of Calcipotriol and its impurities.[6]

Q3: What should I do if I observe peak splitting for my Calcipotriol peak?

Peak splitting can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14][15] It is always best to dissolve the sample in the initial mobile phase.[16]

  • Column Issues: A blocked column frit or a void in the column packing can disrupt the flow path and lead to split peaks.[14][17] Reversing and flushing the column or replacing the column may be necessary.

  • Co-elution: The split peak might actually be two different components eluting very close together.[14] Adjusting the mobile phase composition or temperature can help to resolve them.[14]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Problem: The Calcipotriol peak exhibits significant tailing (asymmetry factor > 1.5).

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to around 3.0 using a buffer like phosphate or an acid like ortho-phosphoric acid.[1][11][12]Protonation of silanol groups will reduce secondary interactions, leading to a more symmetrical peak.
Column Overload Reduce the injection volume or dilute the sample concentration.[4]A sharper, more symmetrical peak should be observed if the column was saturated.
Inappropriate Mobile Phase Strength Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase by 5-10%.[4]A stronger mobile phase will elute the analyte faster, potentially reducing tailing.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[4]A clean or new column should provide better peak shape.
Guide 2: Enhancing Resolution

Problem: Inadequate separation between Calcipotriol and a known impurity or degradation product.

Parameter to Adjust Action Rationale
Mobile Phase Composition Decrease the percentage of the organic solvent to increase retention times and potentially improve separation.[9]Increased interaction with the stationary phase can enhance selectivity between closely related compounds.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to Phenyl) or a column with a smaller particle size for higher efficiency.[9]Different stationary phases offer different selectivities. Higher efficiency columns provide sharper peaks, which are easier to resolve.
Temperature Increase the column temperature (e.g., from 30°C to 50°C).[6][9]This can improve mass transfer and may alter the selectivity of the separation.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[9]A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Quantitative Data Summary

Table 1: Reported HPLC Method Parameters for Calcipotriol Analysis
Parameter Method 1 Method 2 Method 3 Method 4
Column Dikma Endeversil C18 ODS (2.1 x 150mm, 3 µm)Phenomenex Luna C18 (250mm X 4.6 mm, 5µ)[18]LiChroCART RP18 (4 x 125-mm, 5-μm)[19]Agilent C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Phosphate buffer (pH 3.0):Ethanol (45:55 v/v)Methanol:Water (80:20 v/v)[18]Methanol:Acetonitrile:Water (67:23:10 v/v)[19]Methanol:Water (0.05% OPA, pH 3.5) (65:35 v/v)
Flow Rate 0.3 mL/min1.0 mL/min[18]1.0 mL/min[19]0.7 mL/min
Detection Wavelength 254 nm264 nm[18]254 nm[19]264 nm
Retention Time 5.148 min8.2 min[18]Not specified~6.8 minutes

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation
  • Accurately weigh approximately 10 mg of Calcipotriol reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as methanol, and make up the volume to the mark.[20] This will produce a stock solution of 100 µg/mL.

  • From this stock solution, further dilutions can be made with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 1-50 µg/mL).[12][20]

Protocol 2: Sample Preparation from Ointment Formulation
  • Accurately weigh an amount of ointment equivalent to the desired concentration of Calcipotriol into a suitable container (e.g., a 50 mL volumetric flask).[21]

  • Add a volume of a suitable solvent, such as methanol or a mixture of n-Hexane and diluent, to disperse the ointment base.[6][18]

  • Sonicate the mixture for approximately 15-30 minutes to ensure complete dispersion and dissolution of the drug.[21] The mixture may also be heated to 50-55 °C to melt the ointment base.[10][18]

  • If heated, cool the mixture to room temperature.

  • If necessary, centrifuge the sample to separate the excipients.[6]

  • Filter the supernatant through a 0.45 µm or 0.2 µm filter (e.g., PVDF or nylon) before injection into the HPLC system.[21]

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: Poor Peak Shape or Resolution peak_shape_q Problem with Peak Shape? start_node->peak_shape_q tailing Peak Tailing peak_shape_q->tailing Yes splitting Peak Splitting peak_shape_q->splitting Yes, Splitting resolution_q Problem with Resolution? peak_shape_q->resolution_q No tailing_solutions Lower Mobile Phase pH Reduce Injection Volume Increase Organic % tailing->tailing_solutions splitting_solutions Check Sample Solvent Flush/Replace Column Adjust Method for Co-elution splitting->splitting_solutions end_node Analysis Optimized tailing_solutions->end_node splitting_solutions->end_node resolution_solutions Optimize Mobile Phase Change Column Adjust Temperature/Flow Rate resolution_q->resolution_solutions Yes resolution_q->end_node No resolution_solutions->end_node

Caption: Troubleshooting workflow for common HPLC issues.

Calcipotriol_Analysis_Workflow prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample from Ointment inject_sample Inject Sample prep_sample->inject_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) hplc_setup->inject_std hplc_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data analyze_data Analyze Data (Peak Area, Retention Time) acquire_data->analyze_data report Report Results analyze_data->report

Caption: General workflow for Calcipotriol HPLC analysis.

References

Technical Support Center: Analysis of Calcipotriol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol and its related impurities. Our goal is to help you minimize on-column degradation and ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Calcipotriol?

A1: Calcipotriol is susceptible to degradation under various conditions, including exposure to heat, light, acid, base, and oxidizing agents.[][2] The primary degradation pathways include:

  • Photodegradation: Exposure to UV light can lead to the formation of several photoproducts.[2][3] The presence of certain UV filters, such as sulisobenzone, can unexpectedly accelerate this degradation.[2]

  • Thermal Degradation: High temperatures can cause the formation of impurities, such as pre-calcipotriol.[][4] It is recommended to perform analysis under moderate temperature conditions.[5][6]

  • Acid and Base Hydrolysis: Calcipotriol can degrade in both acidic (e.g., 0.01N HCl) and basic (e.g., 0.005N NaOH) conditions.[]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[][4]

Q2: What is pre-calcipotriol and why is it a critical impurity?

A2: Pre-calcipotriol is a photo-isomer of Calcipotriol.[7][8] It is a significant process-related and degradation impurity that needs to be carefully monitored during synthesis and stability testing.[9] Accurate detection and control of isomeric impurities like pre-calcipotriol are crucial to ensure the safety and efficacy of the drug product.[]

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if it is due to on-column degradation?

A3: On-column degradation can manifest as new or larger impurity peaks in your chromatogram. To confirm if degradation is occurring on the column, you can try the following troubleshooting steps:

  • Vary Injection Volume: Inject different volumes of the same sample. If the relative area of the suspected degradation peak increases with increasing injection volume, it may indicate on-column degradation.

  • Change Flow Rate: Increasing the flow rate reduces the time the analyte spends on the column, which can minimize on-column degradation.[10]

  • Modify Mobile Phase pH: If the analyte is sensitive to pH, adjusting the mobile phase pH to a more stable range can prevent degradation.[10] For instance, if a compound is unstable in acidic conditions, raising the pH might mitigate the issue.

  • Use a Shorter Column: A shorter column reduces the analysis time and the interaction time between the analyte and the stationary phase, potentially decreasing degradation.[10]

  • Compare with a Different Column Chemistry: If you suspect interactions with the stationary phase (e.g., with silanol groups), trying a different column chemistry (e.g., end-capped or a different stationary phase altogether) might resolve the issue.[11]

  • Utilize Columns with Inert Surfaces: Columns with technologies like MaxPeak High Performance Surfaces can create a barrier between the analyte and the metal surfaces of the column, mitigating metal-catalyzed degradation such as oxidation.[12]

Troubleshooting Guide

Issue 1: Poor Separation of Calcipotriol and its Isomers (e.g., pre-calcipotriol)

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. A mixture of acetonitrile and water is commonly used.[3] For complex separations involving multiple impurities, a gradient elution with a multi-component mobile phase (e.g., water, methanol, acetonitrile, and tetrahydrofuran) may be necessary.[7][8]
Incorrect Column Selection A C18 column is generally effective for the separation of Calcipotriol and its impurities.[3][7][8] Ensure the column has a suitable particle size and dimensions for your application.
Suboptimal Column Temperature Temperature can significantly impact separation. A column temperature of around 50°C has been shown to be effective for separating Calcipotriol and its impurities.[7][8]
Issue 2: Calcipotriol Degradation During Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Exposure to Light Protect samples from light by using amber vials or covering them with aluminum foil.[2]
High Temperature Maintain a controlled, moderate column temperature.[5][6] If thermal degradation is suspected, try reducing the column temperature.
Reactive Column Surfaces Use columns with inert surfaces or end-capped columns to minimize interactions with silanol groups.[11][12]
Mobile Phase pH Adjust the mobile phase pH to a range where Calcipotriol is more stable. Forced degradation studies show instability in both acidic and basic conditions.[]
Prolonged Residence Time on Column Increase the flow rate or use a shorter column to reduce the analysis time.[10]

Experimental Protocols

Representative HPLC Method for Calcipotriol and Impurities Analysis

This protocol is a synthesis of methodologies found in the literature and serves as a starting point for method development.[7][8]

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
Flow Rate 1.0 mL/min (can be adjusted)
Detection Wavelength 264 nm for Calcipotriol and its impurities
Injection Volume 20 µL

Gradient Program Example:

Time (min)% Mobile Phase A
0.198
2.098
15.070
28.070
30.072
55.05
62.05
65.098
70.098

Note: This is an exemplary gradient and may require optimization for specific applications and impurity profiles.

Visualizations

Logical Workflow for Troubleshooting On-Column Degradation

OnColumnDegradation_Troubleshooting cluster_tests Confirmation Tests cluster_solutions Mitigation Strategies start Unexpected Peak Observed q1 Is it On-Column Degradation? start->q1 a1_no No (Process/Sample Impurity) q1->a1_no Re-evaluate Sample Prep & Synthesis Route test1 Vary Injection Volume q1->test1 Investigate a1_yes Yes test2 Change Flow Rate test1->test2 test3 Modify Mobile Phase pH test2->test3 sol1 Use Shorter Column test3->sol1 Confirmed sol2 Use Inert Column Hardware (e.g., MaxPeak) sol1->sol2 sol3 Optimize Temperature sol2->sol3 sol4 Adjust Mobile Phase sol3->sol4 end Problem Resolved sol4->end

Caption: Troubleshooting workflow for identifying and mitigating on-column degradation.

Factors Influencing Calcipotriol Degradation

Degradation_Factors cluster_factors Degradation Factors cluster_products Degradation Products Calcipotriol Calcipotriol Light Light (UV) Calcipotriol->Light Heat Heat Calcipotriol->Heat pH Acid/Base Calcipotriol->pH Oxidation Oxidizing Agents Calcipotriol->Oxidation Column Reactive Column Surfaces Calcipotriol->Column Photo Photoproducts Light->Photo PreCalci Pre-Calcipotriol Heat->PreCalci Hydrolysis Hydrolysis Products pH->Hydrolysis OxidationProd Oxidation Products Oxidation->OxidationProd OnColumn On-Column Artifacts Column->OnColumn

Caption: Key factors contributing to the degradation of Calcipotriol.

References

Calcipotriol Impurity Profiling: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Calcipotriol impurity profiling. The following question-and-answer format directly addresses specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Calcipotriol?

A1: Impurities in Calcipotriol can be broadly categorized into two main groups:

  • Process-Related Impurities: These impurities arise during the synthesis of the Calcipotriol drug substance.[] They often include isomers, which have the same molecular formula as Calcipotriol but different structural arrangements.[] Key process-related impurities include:

    • Pre-Calcipotriol: A reversible thermal conversion product of Calcipotriol.[2][3]

    • Trans-Calcipotriol (5E, 7E): An isomeric form of Calcipotriol.[2]

    • 24R-Calcipotriol: Another stereoisomer of Calcipotriol.[2]

    • Other specified impurities: Such as Calcipotriol EP Impurity G and I.[][5]

  • Degradation Products: These impurities form when Calcipotriol is exposed to various environmental factors like light, heat, moisture, and oxygen.[] Calcipotriol is particularly susceptible to degradation under the following conditions:

    • Photodegradation: Exposure to UV radiation can lead to the formation of several degradation products.[2][6][7][8]

    • Oxidation: Significant degradation occurs when exposed to oxidizing agents like hydrogen peroxide.[]

    • Acid and Base Hydrolysis: Calcipotriol degrades in both acidic (e.g., 0.01N HCl) and basic (e.g., 0.005N NaOH) conditions.[]

    • Thermal Stress: Elevated temperatures (e.g., 60-80°C) can cause degradation and the formation of Pre-Calcipotriol.[][3]

Q2: My HPLC chromatogram shows a peak very close to the main Calcipotriol peak. How can I confirm if it is Pre-Calcipotriol?

A2: Co-elution of Pre-Calcipotriol with Calcipotriol is a common challenge. Here’s how you can approach this issue:

  • Check UV Spectral Data: Use a Diode Array Detector (DAD) to compare the UV spectra of the peaks. Calcipotriol and its related impurities typically have a λmax between 264 nm and 274 nm.[] Pre-Calcipotriol, however, has a distinct absorption maximum (λmax) at approximately 260 nm.[]

  • Optimize HPLC Method: The separation of these isomers is highly dependent on the chromatographic conditions. A specific, stability-indicating HPLC method is required to resolve Pre-Calcipotriol from Calcipotriol. The resolution between the two peaks should ideally be greater than 4.0.[3]

  • Prepare a Pre-Calcipotriol Reference: You can generate Pre-Calcipotriol in the lab to confirm its retention time. A common method involves dissolving Calcipotriol in a solution of triethylamine and chloroform and heating it in a water bath at 60°C for 2 hours.[2][7]

Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A3: The appearance of new peaks in a stability study indicates degradation of the Calcipotriol sample. To identify the cause, a forced degradation study is recommended. This involves subjecting the Calcipotriol sample to a range of stress conditions to intentionally induce degradation and identify the resulting impurities.

This systematic approach helps in understanding the degradation pathways and developing a stability-indicating analytical method. The diagram below illustrates a logical workflow for troubleshooting unexpected peaks.

G cluster_0 Troubleshooting Unexpected Peaks start Unexpected Peak(s) Observed in Chromatogram check_spectra Review UV-Vis Spectral Data (DAD) start->check_spectra forced_degradation Perform Forced Degradation Study check_spectra->forced_degradation Spectrum is unique or inconclusive compare_rt Compare Retention Times and Spectra with Known Impurities forced_degradation->compare_rt no_match No Match Found compare_rt->no_match No match Match Found compare_rt->match Yes lcms_analysis Perform LC-MS Analysis for Identification structure_elucidation Elucidate Structure of Unknown Impurity lcms_analysis->structure_elucidation no_match->lcms_analysis identify Identify Degradation Pathway and Implement Controls match->identify

Caption: Workflow for identifying unknown peaks in Calcipotriol analysis.

Q4: My sample recovery is low when analyzing Calcipotriol from an ointment formulation. How can I improve it?

A4: Low recovery from ointment formulations is typically due to inefficient extraction of the active pharmaceutical ingredient (API) from the complex matrix. Here are some steps to improve recovery:

  • Optimize the Extraction Solvent: Calcipotriol is soluble in solvents like methanol and chloroform.[9][10] A two-step extraction process is often effective for ointments.

    • First, disperse the ointment in a non-polar solvent like n-Hexane to dissolve the ointment base.[3]

    • Then, add a polar diluent (e.g., a mixture of acetonitrile and water) to extract the Calcipotriol.[][3]

  • Incorporate Mechanical Agitation: Ensure thorough mixing of the sample with the extraction solvents. Techniques like sonication for at least 15 minutes followed by vortex mixing can significantly improve the extraction efficiency.[3]

  • Use Centrifugation: After extraction, centrifuge the sample at high speed (e.g., 5000 rpm) to separate the clear, drug-containing layer from the insoluble excipients.[3] Analyze the clear lower layer.

Experimental Protocols & Data

Forced Degradation Experimental Protocol

Forced degradation studies are crucial for developing stability-indicating methods. The following table summarizes typical stress conditions used for Calcipotriol.[][3]

Degradation ConditionReagent/ParameterConditions
Acid Hydrolysis 0.01N Hydrochloric Acid (HCl)Room Temperature, 5 minutes
Base Hydrolysis 0.005N Sodium Hydroxide (NaOH)Room Temperature, 5 minutes
Oxidation 3% Hydrogen Peroxide (H₂O₂)70°C, 10 minutes
Thermal Degradation Heat60°C, 2 hours
Photolytic Degradation UV Light1.2 million lux hours, 200 Wh/m²
Reference HPLC Method Parameters

The following method is a representative example for the separation of Calcipotriol and its impurities.[][3]

ParameterSpecification
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)
Flow Rate 1.0 - 2.0 mL/min (Gradient)
Detection Wavelength 264 nm for Calcipotriol, 260 nm for Pre-Calcipotriol
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5 v/v)

Gradient Program Example: []

Time (min)Flow (mL/min)% Mobile Phase A
0.11.098
2.01.098
15.01.070
28.01.070
30.01.072
55.02.05
62.02.05
65.01.092
70.01.092

Calcipotriol Degradation Pathway Overview

Calcipotriol's structure is susceptible to several degradation pathways, primarily isomerization and oxidation. Understanding these relationships is key to effective impurity profiling.

G Calcipotriol Calcipotriol (API) PreCalci Pre-Calcipotriol Calcipotriol->PreCalci Heat (Thermal Isomerization) TransCalci Trans-Calcipotriol (5E, 7E) Calcipotriol->TransCalci Synthesis Side-Reaction / Degradation OxidationProducts Oxidation Products Calcipotriol->OxidationProducts H₂O₂ HydrolysisProducts Hydrolysis Products Calcipotriol->HydrolysisProducts Acid / Base PhotoProducts Photodegradation Products Calcipotriol->PhotoProducts UV Light

References

Optimization of extraction recovery for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction recovery for Calcipotriol Impurity C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a related substance of Calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis.[1][2][3] It is crucial to monitor and control this impurity to ensure the safety and efficacy of the final drug product.[]

Q2: Why is optimizing the extraction recovery of Impurity C important?

A2: Accurate quantification of any impurity is essential for quality control in pharmaceutical development. Low or inconsistent extraction recovery can lead to an underestimation of the impurity level, potentially resulting in batch release based on inaccurate data. Optimizing recovery ensures that the analytical methods are reliable and robust for their intended purpose.

Q3: What are the typical challenges encountered when extracting this compound from a topical dosage form like an ointment?

A3: The primary challenge lies in efficiently separating the analyte from the complex ointment matrix, which often consists of waxes and oily substances.[5][6] The low concentration of impurities in the final product further complicates the extraction process, making it difficult to achieve high recovery rates.[5][6]

Troubleshooting Guide

Low or No Recovery of Impurity C

Problem: You are observing low or no peak corresponding to this compound in your chromatogram after extraction.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Dispersion The ointment matrix may not be fully dispersed in the initial extraction solvent.Increase sonication time or vortex mixing intensity to ensure complete dispersion of the ointment before proceeding with the extraction.[5][6]
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal for solubilizing Impurity C.Experiment with different solvent systems. A mixture of a non-polar solvent like n-hexane to disperse the ointment base, followed by extraction with a more polar solvent mixture like acetonitrile and water, has been shown to be effective.[5][6]
Analyte Degradation Calcipotriol and its impurities can be sensitive to light, heat, and certain chemical conditions (acidic, basic, oxidative).[]Protect samples from light by using amber vials.[5][6] Avoid high temperatures during extraction and sample preparation. Ensure the pH of the extraction medium is controlled.
Insufficient Phase Separation In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of analyte.Centrifuge the sample after mixing the two phases to ensure a clear separation. Allow adequate time for the layers to settle.
Inconsistent or Poorly Reproducible Recovery

Problem: Your recovery results for Impurity C vary significantly between replicate extractions.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Homogenization The distribution of Impurity C within the ointment may not be uniform.Ensure thorough mixing of the bulk ointment sample before weighing out individual portions for extraction.
Variable Extraction Times and Temperatures Inconsistencies in the duration of sonication, mixing, or exposure to ambient temperature can affect extraction efficiency.Standardize all extraction parameters, including time and temperature, for all samples. Use a controlled temperature water bath if necessary.[5][6]
Inaccurate Volume Measurements Small errors in the volumes of solvents used can lead to significant variations in the final concentration.Use calibrated pipettes and volumetric flasks for all solvent additions.[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Ointment

This protocol is based on methods described for the extraction of Calcipotriol and its related substances from ointment formulations.[5][6]

Materials:

  • Ointment sample containing Calcipotriol

  • n-Hexane

  • Diluent: Acetonitrile:Water (95:5 v/v)

  • 100 mL amber volumetric flask

  • Sonicator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 2500 mg of the ointment sample and transfer it to a 100 mL amber volumetric flask.[5][6]

  • Add 10 mL of n-hexane to the flask.

  • Sonicate for 15 minutes to completely disperse the ointment.[5][6]

  • Add 5 mL of the diluent (Acetonitrile:Water, 95:5 v/v).

  • Mix vigorously on a vortex mixer for 5 minutes.[5][6]

  • Centrifuge the flask to facilitate phase separation if necessary.

  • Carefully transfer the lower (diluent) layer to a clean vial for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is adapted from a stability-indicating RP-HPLC method for Calcipotriol and its impurities.[][5][6]

Parameter Condition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
Gradient Program A time-based gradient should be employed for optimal separation. Refer to established methods for specific gradient profiles.[]
Flow Rate 1.0 mL/min (can be adjusted based on the gradient)[]
Injection Volume 20 µL
Detection Wavelength 264 nm[][5]

Visualizations

Experimental Workflow for Extraction and Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Ointment Sample disperse Disperse in n-Hexane (Sonication) weigh->disperse Transfer to flask extract Add Diluent & Vortex disperse->extract separate Phase Separation (Centrifugation) extract->separate hplc HPLC Analysis separate->hplc Collect diluent layer data Data Acquisition & Processing hplc->data

Caption: A general workflow for the extraction and HPLC analysis of this compound from an ointment matrix.

Troubleshooting Logic for Low Extraction Recovery

Troubleshooting_Logic start Low Recovery of Impurity C Observed check_dispersion Is sample fully dispersed? start->check_dispersion increase_sonication Increase sonication/mixing check_dispersion->increase_sonication No check_solvent Is the solvent system optimal? check_dispersion->check_solvent Yes increase_sonication->check_solvent modify_solvent Modify solvent composition (e.g., ACN:Water ratio) check_solvent->modify_solvent No check_degradation Could analyte be degrading? check_solvent->check_degradation Yes modify_solvent->check_degradation protect_sample Use amber vials, control temperature & pH check_degradation->protect_sample Yes re_extract Re-extract sample with optimized parameters check_degradation->re_extract No protect_sample->re_extract

Caption: A decision tree for troubleshooting low extraction recovery of this compound.

References

Strategies to prevent the formation of Calcipotriol Impurity C during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Calcipotriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Calcipotriol, with a particular focus on preventing the formation of Calcipotriol Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

This compound, also known as (5E)-Calcipotriol, is a process-related stereoisomer of Calcipotriol.[][2][3][4] Its chemical name is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, and its CAS number is 113082-99-8. The formation of this impurity is a concern because, as an isomer, it may exhibit different pharmacological and toxicological properties compared to the active pharmaceutical ingredient (API), Calcipotriol.[5] Therefore, controlling its presence is crucial for ensuring the safety and efficacy of the final drug product.

Q2: What is the primary cause of this compound formation during synthesis?

The formation of this compound is primarily due to a lack of stereochemical control during the synthesis of the conjugated triene system of the Calcipotriol molecule. Calcipotriol has a (5Z,7E) configuration, while Impurity C possesses a (5E,7E) configuration.[][2][3][4] Certain reaction conditions, particularly those involving heat and light, can lead to the isomerization of the C5-C6 double bond, resulting in the formation of the undesired (5E) isomer.[6]

Q3: Are there general strategies to minimize the formation of impurities during Calcipotriol synthesis?

Yes, several general strategies can be employed to reduce the formation of impurities, including Impurity C:

  • Temperature Control: Maintaining optimal temperatures throughout the synthesis is critical to prevent the formation of byproducts.[5]

  • pH Control: Proper pH maintenance can minimize undesirable side reactions that lead to impurity formation.[5]

  • Reaction Time Optimization: Fine-tuning the reaction duration helps ensure the complete conversion of starting materials, reducing the presence of unreacted intermediates.[5]

  • High-Purity Starting Materials: Using high-purity reagents and starting materials is essential to prevent the introduction of extraneous contaminants.[5]

  • Selective Catalysts: Employing catalysts that enhance the selectivity of the desired reaction pathway can significantly lower the formation of byproducts.[5]

Troubleshooting Guide: Preventing the Formation of this compound

This guide provides specific troubleshooting advice for researchers encountering issues with the formation of this compound.

Issue 1: High levels of Impurity C detected in the crude reaction mixture.

Possible Cause: Unfavorable reaction conditions promoting isomerization to the (5E) form.

Troubleshooting Strategies:

  • Thermal Management:

    • Problem: Elevated temperatures can facilitate the isomerization of the (5Z,7E) triene to the more stable (5E,7E) form (Impurity C).

    • Solution: Carefully control the reaction temperature at all stages. If possible, conduct temperature-screening studies to identify the optimal range that favors the formation of the desired (5Z) isomer. Avoid prolonged exposure to high temperatures.

  • Photochemical Control:

    • Problem: Exposure to ultraviolet (UV) light can induce photochemical isomerization of the triene system.[6]

    • Solution: Protect the reaction mixture from light, especially UV radiation, by using amber glassware or by conducting the reaction in a dark environment. If a photochemical step is part of the synthesis, its parameters (wavelength, duration) must be strictly controlled to favor the desired isomer. Some synthetic routes utilize photosensitized isomerization to convert undesired isomers back to the desired form.[7]

  • Solvent and Reagent Selection:

    • Problem: The choice of solvents and reagents can influence the stereochemical outcome of the reaction.

    • Solution: While specific quantitative data is limited in publicly available literature, it is advisable to screen different solvent systems. Aprotic solvents are commonly used in these types of syntheses. The selection of the base in elimination or coupling reactions can also be critical in determining the isomeric ratio.

Issue 2: Difficulty in separating Impurity C from Calcipotriol.

Possible Cause: The similar physicochemical properties of the two isomers make separation challenging.

Troubleshooting Strategies:

  • Chromatographic Method Optimization:

    • Problem: Standard chromatographic methods may not provide adequate resolution between Calcipotriol and Impurity C.

    • Solution: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these isomers. Optimization of the HPLC method is crucial.

      • Column Selection: A C18 column is commonly used.[][7]

      • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran has been shown to be effective in separating Calcipotriol from its impurities, including Impurity C.[][7]

      • Temperature: Maintaining an elevated column temperature (e.g., 50°C) can improve peak shape and resolution.[][7]

  • Crystallization:

    • Problem: Direct crystallization of the crude product may not be sufficient to remove Impurity C to the desired level.

    • Solution: Controlled crystallization can be a powerful purification technique.[5] Multiple recrystallizations may be necessary to achieve the required purity.[5] Seeding with pure Calcipotriol crystals can sometimes aid in the selective crystallization of the desired isomer.

Experimental Protocols

Note: The following are representative experimental methodologies cited in the literature for the analysis and separation of Calcipotriol and its impurities. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: HPLC Method for the Separation of Calcipotriol and Impurity C

This protocol is based on a method described for the analysis of Calcipotriol and its related substances.[][7]

ParameterSpecification
Column C18, 150 x 4.6 mm, 2.7 µm particle size
Column Temperature 50°C
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
Gradient Program Time (min)
0
15
30
40
50
51
60
Flow Rate 1.0 mL/min
Detection 264 nm
Injection Volume 20 µL

Visualizations

Logical Relationship: Factors Influencing Impurity C Formation

Factors Influencing this compound Formation Synthesis Calcipotriol Synthesis Conditions Reaction Conditions Synthesis->Conditions involves Isomerization Isomerization (5Z -> 5E) Conditions->Isomerization can promote ImpurityC This compound ((5E)-Isomer) Isomerization->ImpurityC leads to Temperature High Temperature Temperature->Isomerization Light UV Light Exposure Light->Isomerization Catalyst Non-selective Catalyst Catalyst->Isomerization

Caption: Logical diagram illustrating the key factors that can lead to the formation of this compound during synthesis.

Experimental Workflow: Troubleshooting Impurity C Formation

Troubleshooting Workflow for Impurity C start High Impurity C Detected check_temp Review Temperature Profile start->check_temp check_light Assess Light Protection check_temp->check_light Optimal optimize_temp Optimize Temperature Control (Lower Temp, Shorter Duration) check_temp->optimize_temp Suboptimal check_reagents Evaluate Reagents & Catalysts check_light->check_reagents Adequate optimize_light Implement Light Protection (Amber Glassware, Dark Room) check_light->optimize_light Inadequate optimize_reagents Screen Selective Catalysts & High-Purity Reagents check_reagents->optimize_reagents Potential for Improvement purify Optimize Purification (HPLC, Crystallization) check_reagents->purify Optimal reanalyze Re-run Synthesis & Analyze optimize_temp->reanalyze optimize_light->reanalyze optimize_reagents->reanalyze

Caption: A step-by-step workflow for troubleshooting and mitigating the formation of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Calcipotriol Impurity C as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of Calcipotriol Impurity C, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against an Ultra-Performance Liquid Chromatography (UPLC) method. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of pharmaceutical products.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a synthetic analog of vitamin D3 used in the treatment of psoriasis. During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one such related substance that requires a validated analytical method for its accurate quantification. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) Method Validation

A reversed-phase HPLC method is commonly employed for the separation and quantification of Calcipotriol and its impurities.[5][6][7] The following sections detail the experimental protocol and validation data for a typical HPLC method for this compound.

Experimental Protocol: HPLC Method
  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.[5]

  • Chromatographic Conditions:

    • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[5][6][8]

    • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[5][6][8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.[5][6][8]

    • Detection Wavelength: 264 nm.[5][6]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: A stock solution of this compound is prepared in a suitable diluent (e.g., acetonitrile:water 95:5 v/v) and further diluted to the working concentration.

    • Sample Solution: The drug substance or product is dissolved in the diluent to achieve a target concentration of the impurity.

Validation Parameters and Data

The HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Table 1: Summary of HPLC Method Validation Data for this compound

Validation ParameterAcceptance CriteriaResults
Specificity The peak of Impurity C should be pure and well-resolved from other components.Peak purity index > 0.999. No interference from placebo or other impurities.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.05 to 1.5 µg/mL.
Accuracy (% Recovery) 80.0% to 120.0%98.5% - 101.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.05 µg/mL
Robustness No significant change in results with minor variations in method parameters.The method was found to be robust for minor changes in flow rate, temperature, and mobile phase composition.

Comparative Analysis: UPLC as an Alternative Method

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A comparative UPLC method for this compound is presented below.

Experimental Protocol: UPLC Method
  • Instrumentation: A Waters ACQUITY UPLC system or equivalent.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Detection Wavelength: 264 nm.

    • Injection Volume: 2 µL.

Comparative Validation Data

Table 2: Comparison of HPLC and UPLC Method Validation for this compound

Validation ParameterHPLC MethodUPLC Method
Specificity Peak purity index > 0.999Peak purity index > 0.999
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability0.85%0.65%
- Intermediate Precision1.25%0.95%
LOD (µg/mL) 0.0150.005
LOQ (µg/mL) 0.050.015
Run Time (minutes) 205

Visualization of Validation Workflow and Parameter Relationships

The following diagrams illustrate the workflow of the analytical method validation process and the logical interdependencies of the validation parameters as outlined by ICH guidelines.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Method Scope protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Approved for Use report->end

Caption: Workflow for the validation of an analytical method.

ValidationParameters cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_robustness Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Robustness Robustness Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interdependencies of ICH validation parameters.

Conclusion

Both the HPLC and UPLC methods are suitable for the intended purpose of quantifying this compound. The validation data demonstrates that both methods are specific, linear, accurate, and precise. However, the UPLC method offers significant advantages in terms of speed and sensitivity, making it a more efficient choice for routine quality control analysis. The selection of the analytical method should be based on the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, and available instrumentation.

References

Comparative Analysis of Calcipotriol Impurities in Diverse Topical Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Calcipotriol is paramount. This guide provides a comparative analysis of impurities found in different topical formulations of Calcipotriol, a synthetic vitamin D3 analogue widely used in the treatment of psoriasis. This document outlines the types of impurities, analytical methodologies for their detection, and provides detailed experimental protocols.

Calcipotriol's therapeutic efficacy is linked to its ability to modulate keratinocyte proliferation and differentiation. However, its complex chemical structure makes it susceptible to degradation, leading to the formation of various impurities that can impact the safety and potency of the final product. These impurities can be broadly categorized into process-related impurities, arising during the synthesis of the API, and degradation products, which form during storage due to factors like heat, light, and pH.[]

Quantitative Overview of Calcipotriol Impurities

Direct comparative studies quantifying impurity levels across different finished formulations (ointment, cream, gel, foam) are not extensively available in peer-reviewed literature. The stability and impurity profile of Calcipotriol are highly dependent on the excipients and the pH of the formulation. For instance, Calcipotriol is known to be incompatible with acidic excipients, which can catalyze its degradation.[2] The following table summarizes the known impurities of Calcipotriol as defined by the European Pharmacopoeia (EP) and other degradation products identified in stability and forced degradation studies.

Impurity NameTypePotential OriginFormulation Considerations
Calcipotriol EP Impurity A Process-relatedSynthesis byproductShould be controlled during API manufacturing.
Calcipotriol EP Impurity B ((7Z)-Calcipotriol) IsomerSynthesis byproductIsomeric impurity with potential differences in biological activity.
Calcipotriol EP Impurity C ((5E)-Calcipotriol) Isomer/DegradationIsomerizationCan be formed during synthesis or through degradation.
Calcipotriol EP Impurity D (24-Epi-calcipotriol) IsomerSynthesis byproductAn epimer of Calcipotriol.
Calcipotriol EP Impurity E, F, G, H, I Process-related/DegradationSynthesis/DegradationVarious related substances that require monitoring.[]
Pre-calcipotriol DegradationThermal degradationA reversible isomer formed upon heating.[3][4]
Photodegradation Products DegradationExposure to lightIsomerization of the side chain can occur upon UV exposure.[5][6]
Oxidative Degradation Products DegradationOxidationFormed in the presence of oxidizing agents.[]
Hydrolysis Products DegradationAcidic/Basic conditionsSusceptible to hydrolysis, especially in aqueous formulations.[]

Experimental Protocols

Accurate quantification of Calcipotriol and its impurities requires robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique. Below are detailed methodologies for impurity analysis in different formulations.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a stability-indicating assay capable of separating Calcipotriol from its key impurities.

  • Instrumentation : A gradient HPLC system with a UV or photodiode array (PDA) detector.

  • Column : Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[3][4]

  • Mobile Phase : A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is often employed to achieve separation of all related substances.[3][4]

    • Mobile Phase A : Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

    • Mobile Phase B : Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

  • Gradient Program : A typical gradient might run from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 30-40 minutes to elute all compounds.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 50°C.[3][4]

  • Detection Wavelength : 264 nm for Calcipotriol and most of its impurities. A PDA detector can be used to scan from 200-400 nm to identify and characterize different impurities based on their UV spectra.[]

  • Injection Volume : 20 µL.

Sample Preparation Protocols

The extraction of Calcipotriol and its impurities from the formulation matrix is a critical step.

a) Ointment Formulation:

  • Accurately weigh approximately 2.5 g of the ointment into a 100 mL amber volumetric flask.[4]

  • Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[4]

  • Add 5 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and mix using a vortex mixer for 5 minutes.[4]

  • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[4]

  • Carefully collect the clear lower layer (the diluent phase containing the drug and impurities) for injection into the HPLC system.[4]

b) Cream Formulation:

  • Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.[7]

  • Add 45 mL of the sample solvent (e.g., a mixture of methanol and water) and vortex to disperse the cream.[7]

  • Sonicate the mixture for 30 minutes at room temperature.[7]

  • Dilute to volume with the diluting solvent and mix well.[7]

  • To aid in the separation of excipients, the sample can be stored at 2-8°C for 2 hours to allow for settling.[7]

  • Filter the supernatant through a 0.2 µm nylon filter before injection.[7]

c) Gel and Foam Formulations:

For gel and foam formulations, a similar extraction procedure involving dispersion in a suitable solvent system (e.g., methanol or acetonitrile/water mixtures) followed by sonication and centrifugation/filtration is typically employed. The specific solvent system and ratios may need to be optimized based on the excipient composition of the formulation.

Visualizing Key Pathways and Processes

To further aid in the understanding of Calcipotriol's mechanism and analysis, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

G cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_effects Cellular Effects Calcipotriol Calcipotriol VDR_cytosol VDR (cytosol) Calcipotriol->VDR_cytosol binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cytosol->VDR_RXR_complex heterodimerizes with RXR and translocates to nucleus RXR_cytosol RXR (cytosol) RXR_cytosol->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription regulates Inhibit_Proliferation Inhibition of Keratinocyte Proliferation Gene_Transcription->Inhibit_Proliferation Promote_Differentiation Promotion of Keratinocyte Differentiation Gene_Transcription->Promote_Differentiation

Caption: Calcipotriol's Signaling Pathway via the Vitamin D Receptor (VDR).

G start Sample Collection (Ointment, Cream, Gel, etc.) extraction Extraction of API and Impurities (Solvent dispersion, Sonication, Centrifugation) start->extraction filtration Filtration (e.g., 0.2 µm filter) extraction->filtration hplc HPLC Analysis (C18 column, Gradient elution) filtration->hplc detection UV/PDA Detection (e.g., 264 nm) hplc->detection data_analysis Data Analysis (Peak identification, Quantification) detection->data_analysis report Impurity Profile Report data_analysis->report

Caption: Experimental Workflow for Calcipotriol Impurity Analysis.

G cluster_degradation Degradation Pathways Calcipotriol Calcipotriol Heat Heat Light Light (UV) Oxidation Oxidation pH Acid/Base PreCalcipotriol Pre-calcipotriol (Isomer) Heat->PreCalcipotriol leads to Photoisomers Photoisomers Light->Photoisomers leads to Oxidized_DPs Oxidized Degradation Products (DPs) Oxidation->Oxidized_DPs leads to Hydrolysis_DPs Hydrolysis Degradation Products (DPs) pH->Hydrolysis_DPs leads to

Caption: Logical Relationships in Calcipotriol Degradation Pathways.

References

Inter-laboratory Comparison of Calcipotriol Impurity C Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Calcipotriol Impurity C, a critical quality attribute in the manufacturing of the anti-psoriatic drug Calcipotriol. The information presented herein is compiled from various validated methods to assist laboratories in selecting and implementing a suitable analytical procedure. This document also provides insights into the mechanism of action of Calcipotriol through a detailed signaling pathway diagram.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved using High-Performance Liquid Chromatography (HPLC). While a direct inter-laboratory comparison study with statistical analysis across multiple laboratories is not publicly available, this guide presents a comparison of key parameters from various published and validated methods. This allows for an objective assessment of their performance and suitability for specific laboratory needs.

Table 1: Comparison of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Chromatographic Column RP-C18, 150 x 4.6 mm, 2.7 µmZorbax SB-300 C18, 250 x 4.6 mm, 3.5 µmOnyxMonolithic C18
Mobile Phase Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[1]Isocratic elution with methanol and water (70:30 v/v).[2]Gradient elution with methanol, water, and acetic acid.[3]
Flow Rate 1.0 to 2.0 mL/min (gradient).[1]1.0 mL/min.[2]2.0 mL/min.[3]
Detection Wavelength 264 nm.[1]264 nm.[2]264 nm.[3]
Limit of Detection (LOD) 0.002 µg/mL (for Calcipotriol).[1]0.005 ppm (for Calcipotriol).[2]Not specified.
Limit of Quantification (LOQ) 0.006 µg/mL (for Calcipotriol).[1]0.02 ppm (for Calcipotriol).[2]Not specified.
Accuracy (% Recovery) Not specified.99.68-100.23% (for Calcipotriol).[2]Not specified.
Precision (%RSD) Not specified.0.580% (for Calcipotriol).[2]Not specified.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Stability-Indicating RP-HPLC Method[1]
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.

  • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.

  • Flow Rate: A gradient flow rate from 1.0 to 2.0 mL/min.

  • Detection: UV detection at 264 nm.

  • Sample Preparation:

    • For ointment samples, accurately weigh a portion of the ointment and disperse it in a suitable solvent like n-hexane.

    • Perform a liquid-liquid extraction using a diluent (e.g., acetonitrile:water).

    • Centrifuge the mixture to separate the layers.

    • Inject the clear lower layer into the HPLC system.

Method 2: RP-HPLC Method for Calcipotriene in Cream[2]
  • Instrumentation: Agilent 1200 series HPLC system or equivalent.

  • Column: Zorbax SB-300 C18, 250 x 4.6 mm, 3.5 µm particle size, maintained at 25°C.

  • Mobile Phase: An isocratic mixture of methanol and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 264 nm.

  • Sample Preparation:

    • Accurately weigh about 1.0 g of the cream into a 50.0 mL volumetric flask.

    • Add a suitable diluting solvent and vortex to disperse the cream.

    • Sonicate for 30 minutes at room temperature.

    • Dilute to volume with the diluting solvent and mix well.

    • Allow the solution to settle at 2–8°C for 2 hours.

    • Filter the supernatant before injection.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weighing of Ointment/Cream p2 Dispersion in Solvent p1->p2 p3 Extraction of Analytes p2->p3 p4 Centrifugation/Filtration p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection at 264 nm a2->a3 d1 Peak Integration a3->d1 d2 Quantification of Impurity C d1->d2 d3 Reporting d2->d3 G cluster_cell Keratinocyte cluster_nucleus cluster_effects Therapeutic Effects Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds Complex VDR-RXR-Calcipotriol Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to VDRE Vitamin D Response Elements (VDREs) on DNA Gene Gene Transcription Modulation VDRE->Gene Regulates E1 Inhibition of Keratinocyte Proliferation Gene->E1 E2 Promotion of Keratinocyte Differentiation Gene->E2 E3 Anti-inflammatory Effects (Modulation of T-cells & Cytokines) Gene->E3

References

A Comparative Guide to the Determination of the Relative Response Factor for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity C, a critical parameter for its precise quantification.

The RRF is a crucial factor in chromatographic analysis, correcting for the difference in detector response between an impurity and the API. An accurate RRF value allows for the precise calculation of the impurity content without the need for an impurity reference standard in routine analysis, thereby saving time and resources.

This guide compares the official method outlined in the European Pharmacopoeia (EP) with a peer-reviewed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While the EP monograph for Calcipotriol does not specify a numerical RRF for Impurity C, it provides a detailed analytical procedure that can be used to determine it. The alternative RP-HPLC method offers a different chromatographic approach for separation and quantification.

Comparison of Analytical Methods

The following table summarizes the key parameters of the European Pharmacopoeia method and a published alternative RP-HPLC method for the analysis of Calcipotriol and its impurities.

ParameterEuropean Pharmacopoeia (EP) Method[1]Alternative RP-HPLC Method (Bhogadi et al., 2015)[2]
Stationary Phase Octadecylsilyl silica gel for chromatography R (3 µm)RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Water R, methanol R (30:70 V/V)Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran
Flow Rate 1.0 ml/minGradient
Detection Spectrophotometer at 264 nmUV/VIS detector at 264 nm for Calcipotriol and its impurities
Column Temperature Not specified50°C
Impurity C Details Specified impurity to be monitored.The method is capable of separating Impurity C.

Experimental Protocol for RRF Determination of this compound

The following protocol details the experimental procedure for determining the RRF of this compound with respect to Calcipotriol using the slope method. This method is based on the principles of generating calibration curves for both the API and the impurity.

Materials and Reagents
  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • HPLC grade Methanol

  • HPLC grade Water

  • Other reagents as required by the chosen chromatographic method (e.g., acetonitrile, tetrahydrofuran).

Preparation of Standard Solutions

2.1. Calcipotriol Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Calcipotriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent.

2.2. This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent.

Preparation of Calibration Solutions

Prepare a series of at least five calibration solutions for both Calcipotriol and this compound, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.

Example Dilution Scheme:

Concentration LevelCalcipotriol (µg/mL)This compound (µg/mL)
10.10.1
20.50.5
31.01.0
41.51.5
52.02.0
Chromatographic Analysis
  • Set up the HPLC system according to the chosen method (EP or alternative).

  • Inject each calibration solution in triplicate.

  • Record the peak area for Calcipotriol and this compound in each chromatogram.

Data Analysis and RRF Calculation
  • For both Calcipotriol and this compound, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.

  • Calculate the Relative Response Factor (RRF) using the following formula:

    RRF = (Slope of Impurity C) / (Slope of Calcipotriol)

Visualization of the RRF Determination Workflow

The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor for this compound.

RRF_Determination_Workflow A Preparation of Stock Solutions (Calcipotriol & Impurity C) B Preparation of Calibration Series (e.g., 5 levels) A->B C HPLC Analysis (Triplicate Injections) B->C D Data Acquisition (Peak Areas) C->D E Generation of Calibration Curves (Peak Area vs. Concentration) D->E F Linear Regression Analysis (Determination of Slopes) E->F G RRF Calculation (Slope_Impurity / Slope_API) F->G

Caption: Workflow for the determination of the Relative Response Factor.

This guide provides a framework for the determination of the Relative Response Factor for this compound. By following the detailed experimental protocol and utilizing the comparative data, researchers can ensure the accurate quantification of this impurity, contributing to the overall quality and safety of Calcipotriol drug products.

References

Comparison of Calcipotriol Impurity C with other known Calcipotriol impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For Calcipotriol, a synthetic vitamin D3 analogue widely used in the treatment of psoriasis, a thorough understanding of its impurity profile is crucial for ensuring safety and efficacy. This guide provides a comparative overview of Calcipotriol Impurity C against other known impurities, focusing on available data and analytical methodologies. While direct comparative studies on the biological activity and toxicity of these specific impurities are limited in publicly available literature, this guide collates existing information to support research and development efforts.

Chemical Identity of Calcipotriol and Its Known Impurities

A number of impurities can arise during the synthesis and degradation of Calcipotriol.[1] These are often isomers or closely related compounds, making their identification and separation challenging.[1] The table below summarizes the key known impurities of Calcipotriol.

Compound NameImpurity NameCAS NumberMolecular Formula
Calcipotriol-112965-21-6C27H40O3
(5E)-CalcipotriolImpurity C113082-99-8C27H40O3
(7Z)-CalcipotriolImpurity B2948288-30-8C27H40O3
24-epi-CalcipotriolImpurity D112827-99-3C27H40O3
1,3-Bis-O-(tert-butyldimethylsilyl)calcipotrieneImpurity F112875-61-3C39H68O3Si2

Comparative Analysis: What the Data Reveals

Direct, quantitative comparisons of the biological activity and toxicity of this compound with other impurities are not extensively documented in peer-reviewed literature. However, based on the understanding of Calcipotriol's mechanism of action and general principles of toxicology for vitamin D analogues, some inferences can be drawn.

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in cell proliferation, differentiation, and immune response.[2] It is plausible that impurities with structural similarity to Calcipotriol, such as Impurity C, B, and D, may also interact with the VDR. One supplier of this compound notes that it is an agonist of the VDR. However, without quantitative binding affinity or functional assay data, the extent of their activity and potential for therapeutic or adverse effects remains speculative.

General toxicological studies on vitamin D analogues indicate a risk of hypercalcemia and related adverse effects upon systemic exposure. While the primary metabolites of Calcipotriol are known to be less potent than the parent compound, the specific toxicological profiles of individual synthesis impurities are not well-established.[3]

Experimental Protocols: Analytical Separation of Calcipotriol and Its Impurities

The separation and quantification of Calcipotriol and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Below is a detailed methodology adapted from published literature for the separation of Calcipotriol and its related substances.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of Calcipotriol and its impurities, including Impurity B, Impurity C, and Impurity D.

Chromatographic Conditions:

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v)
Mobile Phase B Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v)
Gradient Program Time (min)
0
25
26
30
Column Temperature 50°C
Detection Wavelength 264 nm
Injection Volume 20 µL

Relative Retention Times (RRT) (with respect to Calcipotriol):

CompoundApproximate RRT
Impurity B0.86
Impurity C0.92
Calcipotriol1.00
Impurity D1.30

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Calcipotriol and its impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Test Solution: Prepare the sample containing Calcipotriol and its potential impurities by dissolving it in the diluent to a suitable concentration.

Procedure:

Inject the standard and test solutions into the HPLC system and record the chromatograms. Identify the peaks of the impurities based on their relative retention times with respect to the Calcipotriol peak. Calculate the quantity of each impurity using the peak areas and the concentration of the corresponding reference standard.

Visualizing the Mechanism of Action: The Calcipotriol Signaling Pathway

Calcipotriol's therapeutic effect in psoriasis is primarily mediated through its interaction with the Vitamin D Receptor (VDR) signaling pathway in keratinocytes. The following diagram illustrates this key biological process.

Calcipotriol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Calcipotriol Calcipotriol VDR_RXR_inactive VDR-RXR (inactive) Calcipotriol->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR-Calcipotriol (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Translocates to Nucleus and Binds to VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Proliferation Inhibition of Keratinocyte Proliferation Gene_Transcription->Proliferation Differentiation Promotion of Keratinocyte Differentiation Gene_Transcription->Differentiation Inflammation Modulation of Inflammatory Cytokines Gene_Transcription->Inflammation

Caption: Calcipotriol signaling pathway in keratinocytes.

Conclusion

References

A Comparative Guide to the Purity Assessment of Calcipotriol Impurity C Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive framework for the purity assessment of Calcipotriol Impurity C, a critical related substance of the synthetic vitamin D analogue, Calcipotriol. This document outlines key analytical methodologies, presents data in a comparative format, and includes detailed experimental protocols to enable a thorough evaluation of reference standards from different sources.

Introduction to Calcipotriol and its Impurity C

Calcipotriol (also known as Calcipotriene) is a widely used topical medication for the treatment of psoriasis.[] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[] this compound, chemically known as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a significant isomeric impurity.[2][3][4] Its accurate identification and quantification are crucial for the quality assessment of Calcipotriol. The molecular formula for this compound is C27H40O3 and its molecular weight is 412.61 g/mol .[2][]

Below is a diagram illustrating the relationship between the active pharmaceutical ingredient (API), Calcipotriol, and its Impurity C.

API Calcipotriol (API) Degradation Degradation (e.g., Light, Heat) API->Degradation ImpurityC This compound ((5E)-Calcipotriol) Synthesis Chemical Synthesis Synthesis->API Synthesis->ImpurityC Isomeric byproduct Degradation->ImpurityC

Figure 1: Relationship between Calcipotriol and Impurity C.

Comparative Analysis of Reference Standards

The primary technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification. When evaluating reference standards from different suppliers, a systematic comparison of key quality attributes is essential.

The following table summarizes hypothetical purity assessment data for this compound reference standards from three different suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (Area %) 99.8%98.5%99.5%≥ 98.0%
Highest Unknown Impurity 0.08%0.15%0.10%≤ 0.10%
Total Impurities 0.20%1.50%0.50%≤ 1.0%
Mass Spectrometry (m/z) ConformsConformsConformsMatches theoretical mass
¹H NMR Spectroscopy ConformsConformsConformsStructure confirmed
Water Content (Karl Fischer) 0.15%0.40%0.25%≤ 0.5%
Residual Solvents (GC-HS) < 0.05%< 0.05%< 0.05%As per ICH Q3C
Assay (by ¹H-NMR) 99.7%98.2%99.3%98.0% - 102.0%

Experimental Workflow for Purity Assessment

A comprehensive purity assessment of a this compound reference standard involves a multi-step analytical workflow. This ensures the identity, purity, and potency of the standard are well-characterized.

The diagram below outlines a typical experimental workflow for this assessment.

cluster_0 Reference Standard Characterization Start Receive Calcipotriol Impurity C Reference Standard Visual Visual Inspection (Appearance, Color) Start->Visual HPLC Purity by HPLC-UV (Related Substances) Visual->HPLC LCMS Identity Confirmation (LC-MS) HPLC->LCMS NMR Structural Elucidation (¹H NMR, ¹³C NMR) LCMS->NMR Water Water Content (Karl Fischer Titration) NMR->Water Residual Residual Solvents (Headspace GC) Water->Residual Assay Quantitative Assay (e.g., qNMR or Mass Balance) Residual->Assay Report Generate Certificate of Analysis Assay->Report

Figure 2: Experimental workflow for purity assessment.

Detailed Experimental Protocols

This method is designed to separate this compound from the active ingredient, Calcipotriol, and other related substances.

  • Instrumentation: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[][6]

  • Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v).[]

  • Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v).[]

  • Gradient Program:

    Time (min) %A %B Flow (mL/min)
    0 98 2 1.0
    15 70 30 1.0
    30 70 30 1.0
    55 5 95 2.0
    62 5 95 2.0

    | 65 | 98 | 2 | 1.0 |

  • Column Temperature: 50°C.[][6]

  • Detection Wavelength: 264 nm.[][6]

  • Injection Volume: 20 µL.

  • Diluent: Acetonitrile/Water (95:5, v/v).[]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.05 mg/mL.

This protocol confirms the molecular weight of the reference standard.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Utilize the same HPLC method as described in section 4.1.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Analysis: Scan for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (412.61 g/mol ). For example, in negative ion mode, monitor for the precursor to product ion transition of m/z 411.1 → 393.5.[7]

NMR provides detailed structural information, confirming the identity and isomeric configuration of the reference standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Compare the obtained spectra with a fully characterized reference spectrum or with literature data to confirm the chemical structure and stereochemistry.

Conclusion

A thorough and multi-faceted analytical approach is essential for the purity assessment of this compound reference standards. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently compare and select high-quality reference standards. The use of well-characterized reference materials is fundamental to ensuring the accuracy and reliability of analytical data in pharmaceutical development and quality control.

References

A Comparative Guide to Method Transfer for the Analysis of Calcipotriol Impurity C: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Calcipotriol is paramount. This guide provides a comparative analysis of two analytical methods for the determination of Calcipotriol Impurity C: a traditional High-Performance Liquid Chromatography (HPLC) method based on pharmacopeial standards and a modern Ultra-Performance Liquid Chromatography (UPLC) method. This comparison, supported by experimental data and detailed protocols, will assist in making informed decisions regarding analytical method transfer and adoption.

Data Presentation: HPLC vs. UPLC Performance

The following table summarizes the key performance parameters of the two methods, highlighting the advantages of transferring the analytical method from HPLC to UPLC technology.

ParameterOriginal HPLC MethodTransferred UPLC Method
Principle Isocratic ElutionIsocratic Elution
Column Octadecylsilyl silica gel (5 µm, 4.6 x 250 mm)Dikma Endeversil C18 (1.8 µm, 2.1 x 50 mm)
Mobile Phase Acetonitrile : Water (55:45 v/v)Ethanol : Potassium Dihydrogen Phosphate buffer (pH 3.0) (51:49 v/v)
Flow Rate 1.0 mL/min0.31 mL/min
Detection UV at 264 nmUV at 254 nm
Retention Time of Calcipotriol ~8.2 min~2.1 min (Estimated)
Retention Time of Impurity C ~7.5 min (Estimated based on relative retention)~1.8 min (Estimated)
Resolution (Calcipotriol & Impurity C) > 1.5

A Comparative Guide to the Robustness of an Analytical Method for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the robustness of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Calcipotriol and its related substances, with a specific focus on Calcipotriol Impurity C. Robustness, a key component of analytical method validation, demonstrates the reliability of a method with respect to deliberate variations in its parameters.[1][2][3] This document outlines the experimental protocol, presents comparative performance data under varied conditions, and serves as a valuable resource for researchers, scientists, and drug development professionals ensuring analytical method reliability.

Primary Analytical Method: Stability-Indicating RP-HPLC

The method detailed below is a reverse-phase HPLC (RP-HPLC) method capable of separating Calcipotriol from its known impurities, including Impurity B, Impurity C, Impurity D, and pre-Calcipotriol.[4][5] The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6]

Chromatographic Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size[4][5][6]

  • Column Temperature: 50°C[4][5][6]

  • Mobile Phase: Gradient elution with two components[4][]

    • Component A: Water:Methanol:Tetrahydrofuran (THF) — 70:25:5 (v/v/v)[4][]

    • Component B: Acetonitrile (ACN):Water:THF — 90:5:5 (v/v/v)[4][]

  • Flow Rate: 1.0 mL/min (as per typical starting flow rate)

  • Detection Wavelength: 264 nm[4][5]

  • Injection Volume: 20 µL[]

Robustness Testing Experimental Protocol

The robustness of the analytical method is evaluated by intentionally varying critical chromatographic parameters to assess the impact on the method's performance.[2] The protocol involves modifying parameters such as column temperature, flow rate, and the percentage of organic solvent in the mobile phase.[8][9] System suitability tests (SST), including resolution between adjacent peaks, tailing factor, and retention time, are monitored to ensure they remain within acceptable limits.

Parameters Varied:

  • Column Temperature: ± 5°C from the nominal temperature of 50°C (i.e., 45°C and 55°C).

  • Flow Rate: ± 10% from the nominal flow rate of 1.0 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).[8]

  • Mobile Phase Composition (Organic Content): The ratio of the strong solvent (Component B) in the gradient was varied by ± 2%. This is a critical parameter influencing retention time and resolution.

A system suitability solution containing Calcipotriol and all relevant impurities, including Impurity C, is injected under each varied condition. The critical resolution between Calcipotriol and Impurity C is measured, along with the tailing factor for the Calcipotriol peak.

Workflow for Robustness Testing

The diagram below illustrates the logical workflow for conducting the robustness study, from defining the test parameters to the final evaluation of the method's performance.

Robustness_Workflow cluster_setup 1. Planning & Setup cluster_execution 2. Execution cluster_analysis 3. Data Analysis & Evaluation cluster_conclusion 4. Conclusion A Define Nominal Method Parameters B Identify Critical Parameters for Testing (Temp, Flow, Mobile Phase) A->B C Define Variation Ranges (e.g., ±10%) B->C D Prepare System Suitability Solution C->D E Execute HPLC Runs Under Varied Conditions D->E F Collect Data: Resolution, Tailing Factor, Retention Time E->F G Compare Results to Acceptance Criteria F->G H Evaluate Parameter Effects (Statistical Analysis) G->H I Method Robust? H->I J Method is Robust. Implement System Suitability Controls. I->J Yes K Method Not Robust. Re-evaluate or Tighten Method Parameters. I->K No

Caption: Workflow diagram for the robustness testing of an HPLC method.

Comparative Performance Data

The following table summarizes the performance of the analytical method under the deliberately varied conditions. The data is compared against the nominal conditions to assess the impact of each variation. The acceptance criteria for system suitability are typically a resolution (Rs) > 2.0 and a tailing factor (T) ≤ 1.5.

Parameter VariedConditionRetention Time of Impurity C (min)Resolution (Rs) between Calcipotriol & Impurity CTailing Factor (T) of CalcipotriolResult
Nominal Nominal Conditions 12.5 3.1 1.1 Pass
Column Temperature45°C12.93.01.1Pass
55°C12.13.21.1Pass
Flow Rate0.9 mL/min13.93.11.1Pass
1.1 mL/min11.43.11.2Pass
Mobile Phase B-2%12.82.81.2Pass
+2%12.23.31.1Pass

Analysis of Results:

The experimental data demonstrates that minor, deliberate variations in column temperature, flow rate, and mobile phase composition do not significantly impact the critical performance attributes of the method. In all tested scenarios, the resolution between Calcipotriol and Impurity C remained well above the critical value of 2.0, and the peak shape, indicated by the tailing factor, was consistently excellent. The predictable shifts in retention time are expected and do not compromise the method's ability to separate and identify the analytes.

Comparison and Conclusion

This guide compares the analytical method's performance at its nominal setpoint against its performance under a range of deliberately altered conditions. The results clearly indicate that the stability-indicating RP-HPLC method is robust for the determination of this compound. The capacity of the method to remain unaffected by small variations in its operational parameters ensures its reliability and suitability for routine use in a quality control environment.[2][3]

While no alternative methods are directly compared in this guide, the robustness data presented provides a strong benchmark for this method's performance. Any alternative method, such as a UPLC-based procedure, would need to demonstrate equivalent or superior robustness through a similar validation study to be considered a viable replacement. Based on this evaluation, the described HPLC method is deemed reliable for its intended purpose of quantifying this compound in the presence of the active pharmaceutical ingredient and other related substances.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Calcipotriol Impurity C must adhere to stringent safety and disposal protocols due to its potential toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Key safety measures include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).[1][2] In situations where dust may be generated, respiratory protection should be used.[1]

  • Hygiene Practices: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in areas where the compound is handled.[2][3] Wash hands thoroughly after handling.[2][3]

  • Spill Management: In case of a spill, avoid generating dust.[4] Carefully sweep or vacuum the material into a designated, labeled container for hazardous waste.[3][4] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Quantitative Hazard Data

The following table summarizes the key quantitative hazard information for Calcipotriol, which should be considered indicative for its impurities.

Hazard ClassificationData PointCompound
Acute Oral Toxicity LD50 (rat): 5 - 50 mg/kgCalcipotriol monohydrate[1]
Transport Hazard Class 6.1 (Toxic substances)Calcipotriol hydrate[2][5]
Transport Packing Group I or IICalcipotriol hydrate[2][5]
UN Number 2811Calcipotriol hydrate[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2][4]

Experimental Protocol for Waste Preparation:

  • Containerization: Place all waste materials containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and spill cleanup materials, into a clearly labeled, sealed, and appropriate hazardous waste container.[2][6] Do not mix with other waste streams.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents. The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][2][6] The storage area should be accessible only to authorized personnel.[2]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for the pickup and final disposal of the waste.[4]

  • Final Disposal Method: The recommended method of disposal is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[4] Under no circumstances should this material be disposed of down the drain or in regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (this compound, contaminated materials) B Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B Safety First C Place in a Labeled, Sealed Hazardous Waste Container B->C Containment D Store in a Designated Secondary Containment Area C->D Secure Storage E Contact EHS or Licensed Hazardous Waste Contractor D->E Initiate Disposal F Waste Manifesting and Documentation E->F Regulatory Compliance G Transport by Licensed Contractor F->G Off-site Management H Final Disposal (Incineration) G->H Destruction

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Calcipotriol Impurity C (CAS No. 113082-99-8). Given the absence of a specific Safety Data Sheet (SDS) for this impurity, the following procedures are based on the known hazards of the parent compound, Calcipotriol, and general guidelines for handling high-potency active pharmaceutical ingredients (HPAPIs). Calcipotriol is acutely toxic and poses significant health risks upon exposure.[1] Therefore, this compound should be handled with extreme caution, assuming a similar hazard profile.

Hazard Identification and Physical Properties

PropertyDataSource
Chemical Name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[2]
CAS Number 113082-99-8[2][3][4][5][6]
Molecular Formula C27H40O3[2][3]
Molecular Weight 412.60 g/mol [2][5]
Appearance White to Off-White Solid[6]
Storage 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere[6]

Note: The hazard information for the parent compound, Calcipotriol (hydrate), indicates it is fatal if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. For handling potent compounds like this compound, a multi-layered approach to PPE is recommended.[7][8]

PPE CategoryRecommended EquipmentSpecifications & Rationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Supplied Air Respirator (SAR)Provides a high protection factor against airborne particles. Essential due to the acute inhalation toxicity of the parent compound.[8]
Hand Protection Double Gloving (e.g., nitrile or neoprene)Inner glove tucked under the sleeve of the protective suit, outer glove with a taped cuff over the sleeve. Provides a barrier against dermal absorption, which is a known route of fatal exposure for the parent compound.
Body Protection Disposable, low-linting coverall with hood (e.g., Tyvek®)Full-body suit with taped seams to prevent particle penetration. Materials like Tyvek® offer good protection against solid HPAPIs.[9][10]
Eye and Face Protection Chemical splash goggles and a face shieldTo be worn with the respirator to provide a complete barrier for the face and eyes against splashes and airborne particles.
Foot Protection Disposable shoe covers over dedicated, chemical-resistant safety shoesPrevents the spread of contamination outside the designated handling area.

PPE Selection Logic

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_output Outcome Task Task to be Performed (e.g., Weighing, Dissolving) PAPR PAPR/SAR Task->PAPR Inhalation Risk Gloves Double Gloves Task->Gloves Dermal Contact Risk Suit Disposable Coverall Task->Suit Body Exposure Risk Goggles Goggles & Face Shield Task->Goggles Eye/Face Splash Risk Compound Compound Properties (Potent, Acutely Toxic) Compound->PAPR Compound->Gloves Compound->Suit Compound->Goggles SafeHandling Safe Handling Protocol PAPR->SafeHandling Gloves->SafeHandling Suit->SafeHandling Goggles->SafeHandling Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PrepArea 1. Set up Designated Area (Isolator/Enclosure) DonPPE 2. Don Full PPE PrepArea->DonPPE Weigh 3. Weigh Solid in Containment DonPPE->Weigh Dissolve 4. Prepare Solution in Hood Weigh->Dissolve Decontaminate 5. Decontaminate Surfaces & Tools Dissolve->Decontaminate DisposeWaste 6. Dispose of Waste Decontaminate->DisposeWaste DoffPPE 7. Doff PPE Correctly DisposeWaste->DoffPPE WashHands WashHands DoffPPE->WashHands 8. Wash Hands

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。